molecular formula C8H15NO3 B3339480 3-(4-Hydroxypiperidin-1-yl)propanoic acid CAS No. 1040084-45-4

3-(4-Hydroxypiperidin-1-yl)propanoic acid

Cat. No.: B3339480
CAS No.: 1040084-45-4
M. Wt: 173.21
InChI Key: RHWGUVMLCLEGGK-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxypiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxypiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-7-1-4-9(5-2-7)6-3-8(11)12/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWGUVMLCLEGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Hydroxypiperidin-1-yl)propanoic acid CAS number 1197502-89-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

3-(4-Hydroxypiperidin-1-yl)propanoic acid is a specialized heterobifunctional building block extensively utilized in medicinal chemistry and linker design. Its core value lies in its structural duality: it possesses a carboxylic acid "tail" suitable for amide coupling and a secondary hydroxyl "head" available for esterification or etherification.

Unlike simple aliphatic linkers, the central piperidine ring introduces rigidity and a basic nitrogen center (pKa ~8–9), which can significantly modulate the physicochemical properties (solubility, logD) of the final drug candidate. This guide details the synthesis, reactivity, and application of this compound, moving beyond standard catalog listings to provide actionable experimental insights.

Chemical Profile & Physiochemical Properties[1][2][3][4]

The compound typically exists as a zwitterion in its neutral state or as a hydrochloride salt in commercial preparations. Understanding its ionization state is critical for successful coupling reactions.

PropertyValue / Description
CAS Number 1197502-89-8
IUPAC Name 3-(4-hydroxy-1-piperidinyl)propanoic acid
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol (Free Base); ~209.67 g/mol (HCl Salt)
Solubility Highly soluble in water, methanol, DMSO.[1] Poor solubility in non-polar organics (DCM, Hexanes).
Acidity (Predicted) pKa₁ (COOH) ≈ 3.8; pKa₂ (Piperidine NH⁺) ≈ 9.2
Physical State White to off-white crystalline powder (often hygroscopic as HCl salt).

Synthesis & Production Protocols

The most robust route to CAS 1197502-89-8 is the aza-Michael addition of 4-hydroxypiperidine to acrylic acid or its esters. While direct addition to acrylic acid is atom-economical, the ester route often simplifies purification by avoiding the formation of the highly polar zwitterion until the final step.

Workflow Visualization (Synthesis)

SynthesisWorkflow Start 4-Hydroxypiperidine Intermediate Intermediate: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate Start->Intermediate aza-Michael Addition Reagent Reagent: Methyl Acrylate (Solvent: MeOH, 0°C to RT) Reagent->Intermediate Product Product: 3-(4-Hydroxypiperidin-1-yl)propanoic acid (CAS 1197502-89-8) Intermediate->Product Saponification Hydrolysis Hydrolysis: LiOH / THF / H2O Hydrolysis->Product

Figure 1: Two-step synthesis via the ester intermediate to ensure high purity.

Detailed Protocol: The Ester Route (Recommended)

Rationale: Direct reaction with acrylic acid yields a zwitterion that is difficult to extract from water. The ester route allows for extraction of the intermediate in organic solvents (DCM/EtOAc) before the final hydrolysis.

Step 1: Michael Addition

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in Methanol (5 mL/mmol).

  • Addition: Cool to 0°C. Add Methyl Acrylate (1.1 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with KMnO₄; amine is UV inactive).

  • Workup: Concentrate in vacuo. The residue is usually pure enough for the next step. If not, purify via silica flash chromatography (DCM/MeOH).

Step 2: Saponification

  • Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH (2.0 eq).

  • Stir: Stir at RT for 2–4 hours.

  • Isolation (Critical):

    • Neutralize to pH ~7 with 1M HCl.

    • Evaporate THF.

    • Purification: The product is highly polar. Use Diaion HP-20 resin or preparative HPLC (C18 column, Water/Acetonitrile gradient) to desalt and isolate the free acid.

    • Alternative: Acidify to pH 1–2 and lyophilize to obtain the Hydrochloride salt.

Functionalization & Reactivity Logic

This compound acts as a "solubilizing linker." The piperidine nitrogen is protonated at physiological pH, improving the water solubility of lipophilic payloads.

Reactivity Map

ReactivityMap Center 3-(4-Hydroxypiperidin-1-yl) propanoic acid Acid Carboxylic Acid (-COOH) Center->Acid Alcohol Secondary Alcohol (-OH) Center->Alcohol Amide Amide Coupling (Reagents: EDC/NHS or HATU) Acid->Amide Target1 Linkage to Amines (e.g., Target Protein Binder) Amide->Target1 Ether Ether/Ester Formation (Reagents: NaH/Alkyl Halide or Anhydride) Alcohol->Ether Target2 Linkage to Electrophiles (e.g., E3 Ligase Ligand) Ether->Target2

Figure 2: Orthogonal reactivity profile allowing dual-functionalization.

Key Application: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this scaffold is used to link an E3 ligase ligand (e.g., VHL or Cereblon binders) to a target protein ligand.

  • Advantage: The piperidine ring restricts conformational flexibility compared to linear PEG chains, potentially improving the entropy of ternary complex formation.

  • Protocol Tip: When coupling the carboxylic acid using HATU/DIPEA, ensure the 4-hydroxyl group is protected (e.g., TBDMS) if high chemoselectivity is required, although the primary amine of the coupling partner is usually far more nucleophilic than the secondary alcohol.

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precaution: Handle in a fume hood. The HCl salt is acidic; avoid inhalation of dust.

Stability & Storage[3][8]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C.

  • Shelf Life: Stable for >2 years if stored properly sealed and dry.

  • Solution Stability: Aqueous solutions are stable at neutral pH but may degrade under strong alkaline conditions (retro-Michael addition) over prolonged heating.

References

  • Sigma-Aldrich. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride Product Sheet. Retrieved from

  • PubChem. Compound Summary for CID 45792140: 3-(4-hydroxypiperidin-1-yl)propanoic acid.[4] Retrieved from

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[5][6][7] (Demonstrates general aza-Michael methodology). Molecules, 29(13). Retrieved from

  • Enamine. Building Blocks: 3-(4-hydroxypiperidin-1-yl)propanoic acid. Retrieved from

Sources

An In-depth Technical Guide to 3-(4-hydroxy-1-piperidinyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-hydroxy-1-piperidinyl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential biological significance based on the activities of structurally related compounds.

Core Molecular Structure and Properties

3-(4-hydroxy-1-piperidinyl)propanoic acid is a derivative of piperidine, a common scaffold in many pharmaceuticals. The structure features a piperidine ring with a hydroxyl group at the 4-position and a propanoic acid chain attached to the nitrogen atom.

Chemical Structure:

Caption: Chemical structure of 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Physicochemical Properties:

PropertyValueSource
CAS Number 1040084-45-4N/A
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol N/A
IUPAC Name 3-(4-hydroxypiperidin-1-yl)propanoic acidN/A
SMILES O=C(O)CCN1CCC(O)CC1[1]
Physical Form Powder
Storage Temperature Room Temperature

Synthesis of 3-(4-hydroxy-1-piperidinyl)propanoic acid

The synthesis of 3-(4-hydroxy-1-piperidinyl)propanoic acid can be achieved through aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 4-hydroxypiperidine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 4-Hydroxypiperidine C Aza-Michael Addition A->C B Acrylic Acid B->C D 3-(4-hydroxy-1-piperidinyl)propanoic acid C->D

Caption: Synthetic pathway for 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Experimental Protocol: Aza-Michael Addition

This protocol is a general guideline based on the principles of aza-Michael additions. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary to achieve high yields and purity.

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as water, methanol, or ethanol.

  • Addition of Reactant: To the stirred solution, add acrylic acid (1.0-1.2 eq) dropwise at room temperature. The reaction can be exothermic, so cooling may be required.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The use of a catalyst is generally not required for the reaction between a secondary amine and acrylic acid, but bases can be used to deprotonate the carboxylic acid, and acids can be used to activate the electrophile. The choice of solvent can also influence the reaction rate and yield.

Potential Applications and Biological Significance

While there is limited published research on the specific biological activities of 3-(4-hydroxy-1-piperidinyl)propanoic acid, the 4-hydroxypiperidine scaffold is present in a wide range of biologically active molecules. Derivatives of 4-hydroxypiperidine have been shown to exhibit various pharmacological activities, suggesting potential areas of investigation for the title compound.

Potential Areas of Interest:

  • Antimicrobial Agents: The core structure of this compound shares similarities with scaffolds that have been investigated for antimicrobial properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens.[2][3][4][5]

  • Anticancer and Antioxidant Properties: Related compounds, such as certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been explored for their potential as anticancer and antioxidant agents.[6]

  • Glycosidase Inhibition: The piperidine ring is a core component of many iminosugars, which are known inhibitors of glycosidases.[7] Modifications to the piperidine scaffold can lead to potent and selective inhibitors with potential applications in treating diabetes and viral infections.[7]

It is important to emphasize that these are potential applications based on the activity of structurally related compounds. Further research is needed to determine the specific biological profile of 3-(4-hydroxy-1-piperidinyl)propanoic acid.

Analytical Characterization

The identity and purity of 3-(4-hydroxy-1-piperidinyl)propanoic acid can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can be used for quantification.

Safety and Handling

The hydrochloride salt of 3-(4-hydroxy-1-piperidinyl)propanoic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, such as a fume hood.

Conclusion

3-(4-hydroxy-1-piperidinyl)propanoic acid is a readily accessible compound with a chemical scaffold that is of interest in medicinal chemistry. While direct studies on its biological activity are limited, the prevalence of the 4-hydroxypiperidine moiety in a wide range of bioactive molecules suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its pharmacological properties is warranted.

References

  • PubChemLite. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. Available from: [Link]

  • Cenci, E., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chem Biol Drug Des, 92(1), 1331-1342. Available from: [Link]

  • Dixon, D. J., & Scott, R. T. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (15), 1629-1631. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available from: [Link]

  • PubChem. 1-Piperidinepropanoic acid. Available from: [Link]

  • Google Patents. Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes.
  • Fujita, M., et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128, 1-8. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

Sources

In-Depth Technical Guide: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, particularly within the rapidly expanding fields of Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of bifunctional linkers is as critical as the choice of the pharmacophores themselves. 3-(4-Hydroxypiperidin-1-yl)propanoic acid has emerged as a highly versatile, rigidified building block. By incorporating a saturated nitrogen heterocycle (piperidine) alongside two orthogonal functional handles (a secondary hydroxyl and a terminal carboxylic acid), this molecule offers unique physicochemical advantages over traditional flexible polyethylene glycol (PEG) or pure aliphatic chains.

This whitepaper provides an authoritative, deep-dive analysis of the molecular properties, field-proven synthetic workflows, and structural applications of 3-(4-hydroxypiperidin-1-yl)propanoic acid, engineered specifically to support advanced medicinal chemistry campaigns.

Physicochemical Profiling & Structural Identity

Understanding the exact molecular weight, formula, and salt forms of this compound is the first step in assay design and stoichiometric calculations. The molecule is commercially available in two primary forms: the zwitterionic free base [1] and the hydrochloride (HCl) salt[2].

From an application standpoint, the free base is highly hygroscopic and can complicate precise weighing and storage. Therefore, the hydrochloride salt is overwhelmingly preferred in laboratory settings due to its enhanced solid-state stability, extended shelf life, and superior solubility in aqueous buffers required for biological screening.

Table 1: Core Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Name 3-(4-Hydroxypiperidin-1-yl)propanoic acid3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
Molecular Formula C₈H₁₅NO₃C₈H₁₆ClNO₃
Molecular Weight 173.21 g/mol 209.67 g/mol
CAS Registry Number 1040084-45-41197502-89-8
Exact Mass 173.1052 Da209.0819 Da
Physical State Viscous oil / Hygroscopic solidWhite crystalline powder

Synthesis & Manufacturing Workflows

While direct alkylation of 4-hydroxypiperidine with 3-bromopropanoic acid is theoretically possible, it frequently results in poor yields due to the immediate formation of highly polar zwitterions that are notoriously difficult to extract from aqueous workups.

To bypass this, we utilize a two-step Aza-Michael Addition sequence[3]. By employing methyl acrylate as the Michael acceptor, we trap the intermediate as a neutral, lipophilic ester. This allows for straightforward organic extraction and purification before a final, clean deprotection step.

Protocol: Optimized Synthesis of the HCl Salt

Self-Validating System Note: This protocol utilizes TLC and LC-MS checkpoints to ensure complete conversion before proceeding to the irreversible salt-formation step.

Step 1: Aza-Michael Addition (Esterification)

  • Reagent Preparation: Dissolve 4-hydroxypiperidine (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

    • Causality: Methanol acts as a protic solvent that accelerates the Aza-Michael addition by stabilizing the transition state via hydrogen bonding.

  • Addition: Dropwise add methyl acrylate (1.1 eq, 11 mmol) to the stirring solution at 0 °C.

    • Causality: Cooling the reaction prevents potential thermal runaway and minimizes the unwanted radical polymerization of the acrylate monomer.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Concentrate under reduced pressure. The intermediate, methyl 3-(4-hydroxypiperidin-1-yl)propanoate, is typically >95% pure and can be used directly without silica gel chromatography.

Step 2: Saponification & Salt Formation

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:H₂O (20 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq, 15 mmol).

    • Causality: LiOH provides mild, quantitative cleavage of the methyl ester without risking degradation or ring-opening of the piperidine core.

  • Reaction: Stir at room temperature for 4 hours. Validate complete ester consumption via LC-MS (target m/z: 174.11 [M+H]⁺).

  • Acidification & Isolation: Carefully adjust the pH to ~2 using 2M HCl. Acidification protonates both the carboxylic acid and the piperidine nitrogen. Lyophilize the aqueous mixture to absolute dryness.

  • Crystallization: Extract the resulting solid cake with absolute ethanol to separate the product from inorganic lithium chloride salts. Concentrate the ethanol extract and recrystallize from ethanol/diethyl ether to yield the pure HCl salt.

Synthesis A 4-Hydroxypiperidine C Intermediate Ester A->C Aza-Michael Addition (MeOH, RT) B Methyl Acrylate B->C D Target Acid (C8H15NO3) C->D Saponification (LiOH, then HCl)

Synthetic workflow for 3-(4-Hydroxypiperidin-1-yl)propanoic acid via Aza-Michael addition.

Applications in Targeted Protein Degradation (PROTACs)

In PROTAC design, the "linkerology" often dictates the success or failure of the degrader. Highly flexible PEG linkers can incur a massive entropic penalty upon the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

3-(4-Hydroxypiperidin-1-yl)propanoic acid acts as a conformationally restricted, hydrophilic spacer .

  • The piperidine ring restricts the degrees of freedom, pre-organizing the linker trajectory and potentially lowering the entropic barrier to ternary complex formation.

  • The 4-hydroxyl group provides a nucleophilic vector for attaching the target ligand (e.g., via a Mitsunobu reaction or Sₙ2 displacement of an activated halide).

  • The propanoic acid tail is perfectly poised for standard amide coupling (using HATU/DIPEA) to an amine-bearing E3 ligase ligand, such as a lenalidomide or VHL derivative.

PROTAC POI Target Ligand Linker Linker: C8H15NO3 POI->Linker O-Alkylation (via 4-OH) E3 E3 Ligase Ligand Linker->E3 Amide Coupling (via -COOH)

Bifunctional conjugation strategy using the target molecule as a PROTAC linker.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured material before integrating it into expensive downstream biological assays, rigorous analytical validation must be performed. Below are the field-standard parameters for verifying 3-(4-hydroxypiperidin-1-yl)propanoic acid.

Table 2: Analytical Validation Parameters
Analytical TechniqueParameterExpected Result / Condition
¹H NMR (400 MHz, D₂O) Chemical Shifts (δ)~3.8 (m, 1H, CH-OH), ~3.4 (t, 2H, N-CH₂), ~3.1-2.8 (m, 4H, ring CH₂), ~2.6 (t, 2H, CH₂-COOH), ~1.9-1.6 (m, 4H, ring CH₂)
LC-MS (ESI+) m/z [M+H]⁺174.11 (Free base + H⁺)
HPLC Mobile Phase0.1% TFA in H₂O / Acetonitrile gradient
HPLC Stationary PhaseC18 Reverse Phase (e.g., Waters XBridge)

Note: When analyzing the HCl salt via LC-MS in positive electrospray ionization (ESI+) mode, the chloride counterion is stripped, and the mass observed will strictly correspond to the protonated free base (174.11).

References

  • Title: Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis Source: DSpace@MIT URL: [Link]

pKa values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid zwitterion

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid Zwitterion

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 3-(4-Hydroxypiperidin-1-yl)propanoic acid, a molecule characterized by its zwitterionic nature. We delve into the foundational theory of zwitterions and pKa, present a detailed, field-proven protocol for experimental determination via potentiometric titration, and explore the utility and application of computational prediction tools. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the acid-base properties of this and structurally related compounds.

Introduction: The Significance of pKa in a Zwitterionic Scaffold

3-(4-Hydroxypiperidin-1-yl)propanoic acid is a bifunctional molecule incorporating a carboxylic acid and a tertiary amine within a piperidine ring. This structure confers the ability to exist as a zwitterion—a molecule possessing both a positive and a negative charge, resulting in an overall neutral state under a specific pH range.[1][2] The protonation state of this compound is governed by two key pKa values:

  • pKa₁: The dissociation of the acidic proton from the carboxylic acid group.

  • pKa₂: The dissociation of the proton from the conjugate acid of the tertiary piperidine nitrogen.

A thorough understanding of these pKa values is paramount for drug development. These constants dictate the charge of the molecule in different physiological environments, which in turn governs critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties such as aqueous solubility, membrane permeability, and protein binding.[3] Accurate pKa determination is therefore not merely an academic exercise but a foundational step in rational drug design.

Theoretical Framework: The Henderson-Hasselbalch Equation and Zwitterionic Equilibria

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation.[4][5]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the molar concentration of the conjugate base (deprotonated form).

  • [HA] is the molar concentration of the acid (protonated form).

For a zwitterionic compound like 3-(4-Hydroxypiperidin-1-yl)propanoic acid, this equation helps us understand the distribution of its three primary forms across a pH gradient: a cationic form at low pH, the neutral zwitterion, and an anionic form at high pH. The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero.

Part I: Experimental pKa Determination via Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision and reliability.[6] The procedure involves monitoring pH changes as a function of the volume of a strong base added to an acidic solution of the analyte.

Causality Behind Experimental Design

The choice of a strong acid to pre-adjust the pH and a strong base as the titrant is critical. Starting at a very low pH (e.g., 1.5-2.0) ensures that both the carboxylic acid and the piperidine nitrogen are fully protonated, establishing a clear starting point for the titration.[7][8] As the strong base is added, it first neutralizes the most acidic proton (from the carboxylic acid), followed by the less acidic proton (from the piperidine nitrogen). This sequential neutralization creates two distinct buffer regions on the titration curve, from which the two pKa values can be accurately determined.

Detailed, Self-Validating Protocol

Materials and Equipment:

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid

  • Deionized, CO₂-free water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 or 50 mL)

  • Beaker (100 mL)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-(4-Hydroxypiperidin-1-yl)propanoic acid in CO₂-free deionized water to create a solution of known concentration (e.g., 50 mL of a 0.05 M solution).[9]

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.[10]

  • Initial Acidification: Place the analyte solution in the beaker with a magnetic stir bar. Using a pipette, add a precise volume of standardized 0.1 M HCl to lower the solution's pH to approximately 1.5. This ensures the molecule is fully in its cationic (H₂A⁺) form.[7]

  • Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb does not interfere with the stir bar. Fill the burette with standardized 0.1 M NaOH.

  • Data Acquisition: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the two equivalence points (steepest points of the curve).

    • Determine the volume of NaOH at the half-equivalence points (half the volume required to reach each equivalence point).

    • pKa₁ is the pH value at the first half-equivalence point.

    • pKa₂ is the pH value at the second half-equivalence point.[11]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Prepare 0.05 M Analyte Solution prep2 Standardize 0.1 M NaOH & 0.1 M HCl Solutions prep1->prep2 prep3 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2->prep3 titrate1 Acidify Analyte Solution to pH ~1.5 with HCl prep3->titrate1 titrate2 Titrate with 0.1 M NaOH in Small Increments titrate1->titrate2 titrate3 Record pH and Volume After Each Addition titrate2->titrate3 analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Determine Half-Equivalence Points from Curve analysis1->analysis2 analysis3 Read pKa values at Half-Equivalence Points analysis2->analysis3 end end analysis3->end Final pKa₁, pKa₂ Values

Caption: Workflow for pKa determination by potentiometric titration.

Part II: Computational pKa Prediction

In silico pKa prediction serves as a valuable, high-throughput alternative or complement to experimental methods, especially in the early phases of discovery. These tools use algorithms trained on large datasets of experimentally determined pKa values to predict the pKa of novel structures.

Methodologies and Trustworthiness

Prediction software typically relies on Quantitative Structure-Property Relationship (QSPR) models. These models deconstruct the molecule into fragments and use empirical and data-driven rules to calculate pKa based on the electronic effects (inductive, resonance) of neighboring groups.[3]

Leading Software Platforms:

  • ACD/Labs Percepta: Widely regarded as an industry standard, it utilizes a large internal database and offers multiple algorithms (Classic and GALAS) for robust predictions.[12][13]

  • ChemAxon (Marvin Suite / Chemicalize): Offers powerful prediction tools that are accessible and widely used in academia and industry.[14][15] It provides detailed outputs, including microspecies distribution charts as a function of pH.[16][17]

Establishing Trustworthiness: The accuracy of a prediction is highly dependent on the similarity of the query molecule to the compounds in the software's training set.[18] For novel scaffolds, it is advisable to:

  • Use multiple prediction platforms and compare the results.[19]

  • Examine the software's confidence index or reliability score for the prediction.

  • Validate the prediction with experimental data for a closely related analog if possible.

Data Presentation and Interpretation

While no direct experimental data for 3-(4-Hydroxypiperidin-1-yl)propanoic acid is publicly available, we can estimate the expected pKa values based on analogous structures.

  • The pKa of propanoic acid is consistently reported as ~4.87 .[20][21]

  • The pKa of the conjugate acid of piperidine (a secondary amine) is ~11.12 .[22] Tertiary amines generally have slightly lower pKa values due to solvation effects, while the hydroxyl group on the 4-position may have a minor electron-withdrawing effect. Therefore, a reasonable estimate for the piperidine nitrogen would be in the range of 10.5 - 11.0 .

Summary of Expected pKa Values
Ionizable GrouppKaEstimated ValueBasis for Estimation
Carboxylic AcidpKa₁~4.9Based on the pKa of propanoic acid.[20][23]
Piperidine NitrogenpKa₂~10.7Based on the pKa of piperidine and 4-hydroxypiperidine.[22][24]
Visualization of Zwitterionic Equilibria

The following diagram illustrates the predominant species of 3-(4-Hydroxypiperidin-1-yl)propanoic acid at different pH values, based on the estimated pKa values.

G p0 pH 0 p2 2 p0->p2 p4 4 p2->p4 cation Cationic (H₂A⁺) p6 6 p4->p6 pka1_marker pKa₁ ≈ 4.9 p8 8 p6->p8 p10 10 p8->p10 zwitterion Zwitterionic (HA) p12 12 p10->p12 pka2_marker pKa₂ ≈ 10.7 p14 14 p12->p14 anion Anionic (A⁻)

Caption: Predominant ionic species as a function of pH.

Conclusion

The zwitterionic nature of 3-(4-Hydroxypiperidin-1-yl)propanoic acid necessitates a careful and precise determination of its two pKa values for effective application in pharmaceutical research. This guide has outlined a robust framework for achieving this through both experimental and computational means. Potentiometric titration stands as the definitive method for obtaining accurate pKa values, providing a self-validating system from sample preparation to data analysis. Complementary in-silico tools offer rapid, valuable estimations that can guide experimental design and high-throughput screening. A combined approach, leveraging the strengths of both methodologies, will provide the most comprehensive and reliable characterization of this molecule's acid-base chemistry, ultimately enabling more informed decisions in the drug development pipeline.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. ChemAxon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem. Retrieved from [Link]

  • Fiveable. (2025, August 15). Propanoic Acid Definition. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH₃CH₂COOH, is 4.87. Retrieved from [Link]

  • Bule, S., Vairam, S., & Puja, P. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3599-3607. [Link]

  • ResearchGate. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Hydroxy Piperidine. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • Grokipedia. (n.d.). Chemicalize. Retrieved from [Link]

  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

  • Quora. (2017, February 7). How to calculate the pH of propanoic acid. Retrieved from [Link]

  • Al-Ammar, K., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • Reddit. (2021, June 24). Calculating pKa values. r/Chempros. Retrieved from [Link]

  • Sild, S., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3476-3486. [Link]

  • YouTube. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web application. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • e-conversion. (n.d.). Potenciometric pH titration of glycine. Retrieved from [Link]

  • St. Cloud State University Repository. (2014). The Identification of Amino Acids by Interpretation of Titration Curves. Retrieved from [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Titrimetric Determinations of Some Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Pearson. (n.d.). Zwitterion Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • YouTube. (2015, May 14). Henderson Hasselbalch MCAT Trick. Retrieved from [Link]

  • YouTube. (2016, March 24). Zwitterion and Amino Acid Charge Given pH and pKa. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

Sources

Technical Deep Dive: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid as a Functional Building Block

[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-(4-hydroxypiperidin-1-yl)propanoic acid (CAS: 10559-00-9 for free acid; 1197502-89-8 for HCl salt) serves as a critical bifunctional scaffold.[1] Unlike simple alkyl linkers, this molecule introduces a saturated heterocyclic core (piperidine) that offers three distinct strategic advantages:

  • Solubility Modulation: The basic tertiary amine and the polar hydroxyl group significantly lower LogP, addressing poor aqueous solubility in lipophilic drug candidates.

  • Vector Control: The 4-position hydroxyl allows for orthogonal attachment, creating branched or rigidified linker systems essential for PROTACs and molecular glues.

  • Zwitterionic Character: At physiological pH, the molecule exists largely as a zwitterion, influencing permeability and intracellular accumulation.

This guide details the physicochemical profile, synthetic pathways, and application protocols for leveraging this building block in drug discovery.

Physicochemical Profile

Understanding the ionization state of this building block is prerequisite for successful coupling reactions.

PropertyValue / DescriptionContext for Chemist
Molecular Weight 173.21 g/mol Fragment-compliant (<300 Da).[1]
Formula C₈H₁₅NO₃High heteroatom count relative to carbon.[1]
pKa (Acid) ~3.8 - 4.2 (Predicted)Carboxylic acid is deprotonated at physiological pH.[1]
pKa (Base) ~8.5 - 9.2 (Predicted)Tertiary amine is protonated at physiological pH.[1]
LogP -1.7 (Predicted)Highly hydrophilic; excellent for lowering cLogP of conjugates.[1]
Physical State White crystalline powderHygroscopic, especially as HCl salt.
Solubility Water, Methanol, DMSOPoor solubility in DCM/EtOAc without derivatization.

Expert Insight: The zwitterionic nature (isoelectric point ~pH 6.5) creates purification challenges. Standard silica chromatography often leads to streaking.[1] Reverse-phase (C18) or ion-exchange chromatography is recommended for purification of the free acid.[1]

Synthetic Pathways & Manufacturing

The synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid relies on the aza-Michael addition , a robust "click-like" reaction that meets green chemistry standards when performed in aqueous or alcoholic media.[1]

Synthesis Workflow Diagram

SynthesisPathSM14-Hydroxypiperidine(Nucleophile)InterIntermediate Ester(If Acrylate used)SM1->InterMichael AdditionSolvent: MeOH/H2OTemp: 0-25°CProdTarget Product(Zwitterion)SM1->ProdDirect Addition(Acrylic Acid, reflux)SM2Acrylic Acid / Ethyl Acrylate(Michael Acceptor)SM2->InterInter->ProdHydrolysis (LiOH/NaOH)Acidification (HCl)

Caption: Figure 1. Convergent synthesis routes via aza-Michael addition.[1] The ester route (solid lines) offers easier purification than direct acid addition (dashed).[1]

Validated Experimental Protocol

Objective: Synthesis of 3-(4-hydroxypiperidin-1-yl)propanoic acid via ethyl acrylate.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1][2]

  • Ethyl acrylate (1.1 eq)[1]

  • Ethanol (Solvent, 5 mL/g)

  • LiOH (2.0 eq) for hydrolysis[1]

Step-by-Step Methodology:

  • Addition Phase: Dissolve 4-hydroxypiperidine in Ethanol at room temperature. Add Ethyl acrylate dropwise over 15 minutes.[1] ( Note: Exothermic reaction; cooling may be required on scales >10g).[1]

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The secondary amine spot should disappear.

  • Hydrolysis: Add an aqueous solution of LiOH (2M) directly to the reaction mixture. Stir at 40°C for 2 hours.

  • Workup (Critical Step):

    • Concentrate to remove Ethanol.[1]

    • Neutralize the aqueous residue carefully with 1M HCl to pH ~6.5 (Isoelectric point).[1]

    • Purification: For high purity, load the aqueous solution onto a cation exchange resin (e.g., Dowex 50W). Wash with water (removes salts) and elute with 1M NH₄OH.[1] Lyophilize the eluent to obtain the zwitterionic solid.

Applications in Drug Discovery[5][6][7][8]

PROTAC Linker Design

This building block is a staple in PROTAC (Proteolysis Targeting Chimera) design, specifically for "exit vectors" from E3 ligase ligands (like Thalidomide or VHL ligands).

  • Rigidity vs. Flexibility: The piperidine ring introduces a semi-rigid element, reducing the entropic penalty of binding compared to linear PEG chains.

  • Hydrophilicity: It counteracts the lipophilicity of the warhead and E3 ligand, improving the overall DMPK profile.

Functionalization Logic

The molecule possesses two orthogonal handles:

  • Carboxylic Acid: Typically coupled to an amine on the E3 ligase ligand or the Warhead using standard amide coupling (HATU/DIEA).

  • 4-Hydroxyl Group: Can be derivatized (etherification or esterification) to extend the linker or modify properties.[1]

ApplicationsCore3-(4-hydroxypiperidin-1-yl)propanoic acidLinkerPROTAC Linker(Amide Bond Formation)Core->LinkerCOOH activation(HATU/EDC)SolubilitySolubility Tag(Prodrug Strategy)Core->SolubilityDecreases LogPScaffoldFragment Library(Core Diversification)Core->ScaffoldOH derivatization

Caption: Figure 2. Functional utility map in medicinal chemistry workflows.

Handling & Stability (Safety)[1]

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Safety: Classified as a skin and eye irritant (H315, H319). Wear standard PPE (gloves, goggles).

  • Stability: Stable in aqueous solution at neutral pH for >24 hours. Avoid prolonged exposure to strong base to prevent retro-Michael addition (reversal to piperidine and acrylate), although this is generally slow at room temperature.[1]

References

  • Sigma-Aldrich. 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride Product Sheet. Link

  • PubChem. Compound Summary: 3-(4-hydroxypiperidin-1-yl)propanoic acid.[1][2] National Library of Medicine. Link

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics.[1][3][4] Link (Demonstrates Michael addition methodology for similar amino-propionic acids).

  • MedChemExpress. PROTAC Linker Design Strategies. Link

A Technical Guide to the Contrasting Worlds of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid and its Phenyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the critical differences between 3-(4-Hydroxypiperidin-1-yl)propanoic acid and its phenyl analogs, providing a comprehensive analysis for professionals in drug development. We will explore how the substitution of a saturated piperidine ring for an aromatic phenyl ring fundamentally alters the physicochemical properties, synthetic routes, and, ultimately, the pharmacological profiles of these molecules.

Part 1: Core Structural and Physicochemical Distinctions

The decision to incorporate a piperidine moiety instead of a phenyl ring is a strategic choice in medicinal chemistry, often aimed at improving drug-like properties. Phenyl rings, while a common structural motif, can contribute to poor physicochemical properties. The replacement of a phenyl ring with a saturated bioisostere like a piperidine ring can lead to significant improvements in solubility and lipophilicity.

Section 1.1: Core Scaffold Analysis

The foundational difference lies in the nature of the six-membered ring. 3-(4-Hydroxypiperidin-1-yl)propanoic acid features a saturated, flexible piperidine ring, while its phenyl analogs contain a planar, aromatic phenyl ring. This distinction has profound implications for the molecule's three-dimensional shape, polarity, and potential for interaction with biological targets.

The piperidine ring in 3-(4-Hydroxypiperidin-1-yl)propanoic acid introduces a basic nitrogen atom, a hydroxyl group, and conformational flexibility. This allows for a wider range of spatial arrangements and the potential for hydrogen bonding, which can be crucial for target engagement. In contrast, the phenyl ring of the analogs is rigid and hydrophobic, influencing interactions through π-π stacking and hydrophobic effects.

Section 1.2: Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical profiles, which are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Property3-(4-Hydroxypiperidin-1-yl)propanoic acidPhenyl Analog (e.g., 3-Phenylpropanoic Acid)Significance in Drug Development
Molecular Weight ~173.21 g/mol ~150.17 g/mol Lower molecular weight is generally favored for better absorption and diffusion.
Predicted XlogP -2.6~1.8XlogP is a measure of lipophilicity. The significantly lower value for the piperidine compound indicates higher hydrophilicity, which can improve aqueous solubility but may reduce membrane permeability.
pKa The piperidine nitrogen introduces basicity (pKa ~8-11), while the carboxylic acid is acidic (pKa ~4-5).The carboxylic acid is the primary ionizable group (pKa ~4-5).The presence of an ionizable basic center in the piperidine analog affects its charge state at physiological pH, influencing solubility, permeability, and target binding.
Aqueous Solubility Generally higher due to the polar hydroxyl group and the basic nitrogen.Generally lower due to the hydrophobic phenyl ring.Higher solubility is often desirable for formulation and bioavailability.
Hydrogen Bond Donors/Acceptors The hydroxyl group is a hydrogen bond donor and acceptor; the nitrogen is an acceptor; the carboxylic acid group has both.The carboxylic acid group has both a donor and an acceptor.The increased hydrogen bonding potential of the piperidine analog can lead to stronger interactions with biological targets.

Part 2: Synthesis and Chemical Reactivity

The synthetic strategies for these two classes of compounds differ significantly due to the nature of their core scaffolds.

Section 2.1: Synthetic Routes

Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid: A common approach involves the Michael addition of 4-hydroxypiperidine to an acrylic acid derivative. This reaction is typically straightforward and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Acrylate: To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture and stir at room temperature overnight to hydrolyze the ester.

  • Workup: Acidify the reaction mixture to a pH of ~6 with hydrochloric acid. The product may precipitate or can be extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-(4-Hydroxypiperidin-1-yl)propanoic acid.

Synthesis of Phenylpropanoic Acid Analogs: The synthesis of 3-phenylpropanoic acid can be achieved through various methods, including the malonic ester synthesis using benzyl chloride or the oxidation of 3-phenylpropanal.

Experimental Protocol: Malonic Ester Synthesis of 3-Phenylpropanoic Acid

  • Enolate Formation: Prepare a solution of sodium ethoxide in ethanol. To this, add diethyl malonate (1.0 equivalent) to form the enolate.

  • Alkylation: Add benzyl chloride (1.0 equivalent) to the enolate solution and reflux the mixture.

  • Hydrolysis and Decarboxylation: After the reaction is complete, add a concentrated solution of sodium hydroxide and heat to hydrolyze the esters. Subsequently, acidify the mixture with a strong acid and heat to induce decarboxylation, yielding 3-phenylpropanoic acid.

  • Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be purified by distillation or recrystallization.

G cluster_0 Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid cluster_1 Synthesis of 3-Phenylpropanoic Acid (Malonic Ester Synthesis) a1 4-Hydroxypiperidine + Methyl Acrylate a2 Michael Addition a1->a2 a3 Intermediate Ester a2->a3 a4 Hydrolysis (NaOH) a3->a4 a5 3-(4-Hydroxypiperidin-1-yl)propanoic Acid a4->a5 b1 Diethyl Malonate + NaOEt b2 Enolate Formation b1->b2 b3 Alkylation with Benzyl Chloride b2->b3 b4 Intermediate b3->b4 b5 Hydrolysis & Decarboxylation b4->b5 b6 3-Phenylpropanoic Acid b5->b6

Caption: Comparative synthetic workflows.

Section 2.2: Chemical Stability and Reactivity

The piperidine ring is generally stable but can undergo N-dealkylation or oxidation metabolically. The phenyl ring is susceptible to aromatic hydroxylation by cytochrome P450 enzymes, which is a common metabolic pathway for many drugs. The presence of the electron-rich phenyl ring can also influence the reactivity of the propanoic acid side chain.

Part 3: Pharmacological and Biological Implications

The choice between a piperidine and a phenyl core has significant consequences for a molecule's interaction with biological systems, including its pharmacodynamic and pharmacokinetic profiles.

Section 3.1: Pharmacodynamics - Target Interactions

The different shapes, sizes, and electronic properties of the piperidine and phenyl rings lead to distinct interactions with target proteins. For instance, in the context of GABA receptors, which are important targets in the central nervous system, analogs of the neurotransmitter GABA are of great interest.

3-(4-Hydroxypiperidin-1-yl)propanoic acid can be considered a GABA analog. The flexible piperidine ring can adopt various conformations to fit into a binding pocket, and the hydroxyl group can form key hydrogen bonds. In contrast, a phenyl analog would present a rigid, hydrophobic surface, leading to different binding modes.

GABA B receptors, for example, are heterodimers that mediate slow inhibitory neurotransmission. The binding of an agonist to the GABAB1 subunit causes a conformational change that activates the receptor. The flexibility and hydrogen bonding capacity of a molecule like 3-(4-Hydroxypiperidin-1-yl)propanoic acid could be advantageous for potent and selective binding to such a receptor.

G receptor GABA B Receptor GABAB1 GABAB2 g_protein G Protein (Gi/o) receptor->g_protein Activates ligand Agonist (e.g., Piperidine Analog) ligand->receptor:g1 Binds effector Effector Adenylyl Cyclase (Inhibited) K+ Channel (Activated) g_protein->effector Modulates

Caption: Simplified GABA B receptor signaling.

Section 3.2: Pharmacokinetics - ADME Profiles

The physicochemical differences discussed in Part 1 have a direct impact on the ADME profile of these compounds.

  • Absorption: The higher aqueous solubility of the piperidine analog may be beneficial for dissolution, but its lower lipophilicity could hinder passive diffusion across the gut wall. Conversely, the more lipophilic phenyl analog may have better membrane permeability but could be limited by poor solubility.

  • Distribution: The ability of a drug to cross the blood-brain barrier is crucial for CNS-acting drugs. While GABA itself does not efficiently cross this barrier, more lipophilic analogs are designed to do so. The phenyl analogs, being more lipophilic, might be expected to have better brain penetration than the more polar piperidine analogs, although this is not always the case and depends on other factors like active transport.

  • Metabolism: As mentioned, the piperidine ring can undergo N-dealkylation and oxidation, while the phenyl ring is prone to aromatic hydroxylation. The metabolic stability of the piperidine scaffold can be influenced by substitution patterns.

  • Excretion: More water-soluble compounds, like the piperidine analog, are generally excreted more efficiently by the kidneys.

Section 3.3: Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies explore how modifications to a chemical structure affect its biological activity. For the compounds , key SAR insights include:

  • Piperidine Ring: The position of the hydroxyl group on the piperidine ring can significantly impact activity. The stereochemistry at the 4-position can also be critical. The basicity of the nitrogen can be modulated by substituents to optimize binding and physicochemical properties.

  • Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of act

Engineering N-Substituted Piperidine Carboxylic Acid Derivatives: Synthesis, SAR, and Pharmacological Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted piperidine carboxylic acid derivatives are foundational scaffolds in modern drug discovery. By systematically varying the regiochemistry of the carboxylic acid (pipecolic, nipecotic, and isonipecotic acids) and the steric and electronic properties of the N-substituent, researchers can finely tune target engagement across a diverse array of biological systems. This whitepaper provides an in-depth mechanistic analysis, synthetic methodologies, and self-validating experimental protocols for developing these critical pharmacophores.

Structural and Pharmacological Landscape

The regioisomeric positioning of the carboxylic acid on the piperidine ring dictates the three-dimensional vector of the pharmacophore, fundamentally altering target specificity.

Nipecotic Acid Derivatives (mGAT Inhibitors)

Nipecotic acid (piperidine-3-carboxylic acid) is a potent but highly polar inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). Because the parent molecule cannot cross the blood-brain barrier (BBB), N-substitution with lipophilic anchors is a mandatory design principle to achieve central nervous system (CNS) penetrance[1].

Recent advancements have focused on terminally double-substituted allenic spacers. For instance, the compound DDPM-3960—an (S)-enantiomer featuring a four-carbon allenic spacer with two 4-chlorophenyl residues—exhibits high nanomolar potency at mGAT4 (pIC50 = 6.59) and its human equivalent hGAT-3[2]. The causality of this design lies in a dual-binding mechanism: the polar nipecotic acid head competitively occupies the GABA recognition site, while the bulky allenic spacer anchors into the lipophilic vestibule of the transporter, sterically preventing the conformational changes required for GABA translocation[3].

GAT_Inhibition Synapse Synaptic Cleft (High GABA) GAT GABA Transporter (mGAT1/4) Transmembrane Protein Synapse->GAT GABA Binding Neuron Presynaptic Terminal (GABA Reuptake) GAT->Neuron Translocation Inhibitor N-Substituted Nipecotic Acid (e.g., DDPM-3960) Lipophilic Lipophilic Spacer Anchors in Hydrophobic Pocket Inhibitor->Lipophilic Hydrophilic Nipecotic Acid Head Binds GABA Recognition Site Inhibitor->Hydrophilic Lipophilic->GAT Blocks conformational change Hydrophilic->GAT Competitive Inhibition

Mechanism of mGAT inhibition by N-substituted nipecotic acid derivatives.

Isonipecotic Acid Derivatives (CNS Therapeutics)

Isonipecotic acid (piperidine-4-carboxylic acid) provides a linear, symmetrical vector for pharmacophore design. N-benzylation (e.g., Bzl-isonipecotic acid) or conjugation with heteroaryl amino acids yields derivatives with potent anticonvulsant and neuroprotective properties[4][5]. The strategic N-substitution modifies the pKa of the piperidine nitrogen, optimizing the molecule's ADME profile and facilitating optimal electrostatic interactions with target receptors in the CNS[4].

Pipecolic Acid Derivatives (PPIase Inhibitors)

Pipecolic acid (piperidine-2-carboxylic acid) is a conformationally restricted analog of the amino acid proline. N-substituted derivatives are highly effective small-molecule inhibitors of the Macrophage Infectivity Potentiator (MIP) protein, a major virulence factor in Legionella pneumophila[6]. MIP is an FK506-binding protein (FKBP) with peptidyl-prolyl cis-trans isomerase (PPIase) activity. By N-acylating or N-sulfonylating pipecolic acid, researchers create transition-state mimics of the natural proline substrate, competitively inhibiting MIP and impairing the pathogen's ability to survive within host macrophages[6][7].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of N-substitution on target affinity, the following table summarizes quantitative data for selected piperidine carboxylic acid derivatives across various biological targets.

ScaffoldN-SubstituentBiological TargetPotency / ActivityReference
Nipecotic Acid 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl (DDPM-3960)mGAT4 / hGAT-3pIC50 = 6.59 ± 0.01[2]
Nipecotic Acid 1,3,4-thiadiazole derivatives (Compound TN9)Seizure Models (scPTZ)High Protection[1]
Isonipecotic Acid Heteroaryl amino acid conjugatesSeizure ModelsComparable to standard AEDs[4]
Pipecolic Acid Substituted phenylsulfonamidesLegionella MIPIC50 < 100 μM[6]

Advanced Synthetic Methodologies

The synthesis of N-substituted piperidine carboxylic acids requires careful consideration of steric hindrance and functional group tolerance.

CuI-Catalyzed Cross-Coupling for Allenic Spacers

Traditional SN2 N-alkylation often fails when coupling bulky, lipophilic spacers due to competing elimination reactions and poor yields. A robust, field-proven alternative is the CuI-catalyzed cross-coupling of diaryldiazomethanes (or N-tosylhydrazones) with terminal alkynes derived from nipecotic acid[3]. This method proceeds via a copper-carbene intermediate, ensuring high regioselectivity and excellent yields even with sterically demanding substrates.

Amide/Sulfonamide Coupling for Pipecolic Acid Derivatives

The synthesis of MIP inhibitors utilizes a straightforward but highly efficient protection-deprotection strategy. Ethyl piperidine-2-carboxylate is reacted with sulfonyl or carbonyl chlorides in the presence of an organic base. The ethyl ester is subsequently hydrolyzed using lithium hydroxide (LiOH) to yield the biologically active free acid[6].

Synthetic_Workflow Start Ethyl Piperidine-2-carboxylate (Starting Material) Intermediate N-Substituted Ethyl Ester (Intermediate) Start->Intermediate N-Acylation/Sulfonylation Reagent Sulfonyl / Carbonyl Chloride + Triethylamine (3 eq) Reagent->Intermediate Electrophile Hydrolysis LiOH Hydrolysis (THF/H2O) Intermediate->Hydrolysis Deprotection Product N-Substituted Pipecolic Acid (MIP Inhibitor) Hydrolysis->Product Yields Free Acid

Synthetic workflow for pipecolic acid-derived Legionella MIP inhibitors.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of N-Substituted Pipecolic Acid Derivatives (MIP Inhibitors)

Objective: Synthesize N-sulfonyl pipecolic acid via esterification and subsequent hydrolysis[6]. Causality Check: The use of the ethyl ester protects the carboxylic acid from unwanted side reactions during N-sulfonylation. LiOH is chosen for deprotection because it provides mild, selective cleavage of the ester without racemizing the chiral α-carbon.

  • N-Sulfonylation: Dissolve ethyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (3.0 eq) dropwise at 0°C. Validation Step: The solution should become homogeneous, indicating the liberation of the free base.

  • Electrophile Addition: Slowly add the desired substituted phenylsulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc). Validation Step: Confirm intermediate mass and purity (>95%) via LC-MS.

  • Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF/H₂O. Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the free N-substituted pipecolic acid with ethyl acetate. Dry and concentrate to yield the final product[6].

Protocol 2: In Vitro [³H]-GABA Uptake Inhibition Assay (mGAT)

Objective: Evaluate the inhibitory potency of synthesized nipecotic acid derivatives[2]. Causality Check: Utilizing [³H]-radiolabeled GABA allows for highly sensitive, quantitative measurement of transporter activity. Cultured cells stably expressing specific GAT subtypes (e.g., mGAT4) ensure target-specific SAR data.

  • Cell Preparation: Seed HEK293 cells stably expressing mGAT4 in 96-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with HEPES-buffered saline (HBS). Add the N-substituted nipecotic acid derivative (e.g., DDPM-3960) at varying concentrations (10⁻⁹ to 10⁻⁴ M) and incubate for 15 minutes at 37°C. Validation Step: Include a vehicle control (DMSO < 1%) to establish baseline uptake and a positive control (e.g., SNAP-5114) to validate assay sensitivity.

  • Radioligand Addition: Add [³H]-GABA (final concentration 50 nM) to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination: Rapidly aspirate the assay buffer and wash cells three times with ice-cold HBS to halt transporter activity and remove unbound radioligand.

  • Quantification: Lyse cells using 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism)[2].

Conclusion

The rational design of N-substituted piperidine carboxylic acid derivatives continues to drive innovation in medicinal chemistry. By understanding the causal relationships between chemical structure (e.g., the regiochemistry of the carboxylate, the lipophilicity of the N-substituent) and biological targets (GATs, PPIases, CNS receptors), researchers can systematically develop highly potent, selective, and bioavailable therapeutic agents.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.Journal of Medicinal Chemistry / PubMed.
  • Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies.J Pharm Bioallied Sci / PubMed.
  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
  • Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents.
  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein.
  • Bzl-isonipecotic acid.Chem-Impex.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 3-(4-Hydroxypiperidin-1-yl)propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in PROTAC Design and Function

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular machinery for protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5][6] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule in a catalytic manner.[4][7]

While the choice of the POI ligand and the E3 ligase ligand dictates the specificity of the PROTAC, the linker is far from a passive spacer. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][8] An optimally designed linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[1] The incorporation of cyclic moieties, such as piperidine, into the linker structure can enhance rigidity and may improve solubility, thereby favorably influencing the overall properties of the PROTAC molecule.[2][7]

This application note provides a detailed guide for the synthesis of PROTACs incorporating a 3-(4-hydroxypiperidin-1-yl)propanoic acid linker. This linker offers a unique combination of a rigid piperidine core with a flexible propanoic acid chain, providing a balance of conformational constraint and spatial reach. The secondary hydroxyl group on the piperidine ring also presents an opportunity for further chemical modification or can influence the physicochemical properties of the final PROTAC.

Overview of the Synthetic Strategy

The synthesis of a PROTAC utilizing the 3-(4-hydroxypiperidin-1-yl)propanoic acid linker will be exemplified through a modular approach. The general workflow involves three main stages:

  • Synthesis of the Linker: Preparation of 3-(4-hydroxypiperidin-1-yl)propanoic acid.

  • Conjugation to the E3 Ligase Ligand: Coupling of the linker to a suitable E3 ligase ligand. In this guide, we will use a von Hippel-Lindau (VHL) ligand with a terminal amine group.

  • Final PROTAC Assembly: Attachment of the POI-binding ligand to the other end of the linker. Here, we will use a bromodomain-containing protein 4 (BRD4) inhibitor with a carboxylic acid handle as the "warhead".

The primary chemical transformation employed in this protocol is the formation of amide bonds, a robust and widely used reaction in the synthesis of PROTACs.[9][10]

Visualizing the Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_conjugation E3 Ligase Ligand Conjugation cluster_assembly Final PROTAC Assembly 4-Hydroxypiperidine 4-Hydroxypiperidine Linker 3-(4-Hydroxypiperidin-1-yl)propanoic acid 4-Hydroxypiperidine->Linker Michael Addition Acrylic_acid Acrylic_acid Acrylic_acid->Linker Linker_VHL Linker-VHL Conjugate Linker->Linker_VHL Amide Coupling VHL_Ligand VHL Ligand-NH2 VHL_Ligand->Linker_VHL PROTAC Final PROTAC Linker_VHL->PROTAC Esterification BRD4_Inhibitor BRD4 Inhibitor-COOH BRD4_Inhibitor->PROTAC Biological_Evaluation_Workflow Start Synthesized PROTAC Binding_Assay Target Engagement Assay (e.g., TR-FRET, SPR) Start->Binding_Assay Ternary_Complex Ternary Complex Formation (e.g., ITC, SPR) Start->Ternary_Complex Degradation_Assay Western Blot or Mass Spec-based Proteomics Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability End_Point Lead Optimization Cell_Viability->End_Point Ternary_Complex->Degradation_Assay

Sources

Application Note: 3-(4-Hydroxypiperidin-1-yl)propanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(4-Hydroxypiperidin-1-yl)propanoic acid (3-HPPA) as a versatile scaffold in peptidomimetic synthesis.

Introduction & Strategic Value

In the development of peptide-based therapeutics, native peptides often suffer from poor bioavailability and rapid proteolytic degradation. 3-(4-Hydroxypiperidin-1-yl)propanoic acid serves as a critical "turn mimetic" and hydrophilic spacer. Its structural rigidity—conferred by the piperidine ring—constrains the conformational freedom of the peptide backbone, often locking the molecule into a bioactive conformation that mimics


-turns or 

-turns found in native proteins.
Key Functional Attributes:
  • Pharmacophore Mimicry: The molecule is a structural surrogate for the Arg-Gly-Asp (RGD) motif found in integrin ligands. The basic nitrogen (at physiological pH) and the carboxylic acid tail mimic the spatial arrangement of the arginine and aspartic acid side chains, respectively.

  • Solubility Enhancement: The tertiary amine and secondary alcohol significantly improve the aqueous solubility of hydrophobic peptide sequences.

  • Orthogonal Functionalization: The C4-hydroxyl group provides a handle for further derivatization (e.g., esterification, etherification) without disrupting the peptide backbone, allowing for the introduction of fluorophores or PEG chains.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 3-(4-hydroxy-1-piperidinyl)propanoic acid
Molecular Formula C

H

NO

Molecular Weight 173.21 g/mol
pKa (Calculated) ~3.8 (Acid), ~9.2 (Amine)
Solubility High in H

O, DMSO, Methanol; Low in DCM, Hexane.
Storage Hygroscopic. Store at -20°C under inert atmosphere (Ar/N

).

Handling Precaution: As a zwitterionic molecule, the free base may be difficult to isolate. It is typically handled as the HCl salt or used directly as the ester during intermediate steps.

Synthesis Workflow: Preparation of the Building Block

While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific protecting groups.

Core Reaction: Aza-Michael Addition

The most robust route involves the conjugate addition of 4-hydroxypiperidine to an acrylate ester, followed by hydrolysis.

SynthesisWorkflow Start 4-Hydroxypiperidine Intermediate Ester Intermediate (Methyl 3-(4-hydroxypiperidin-1-yl)propanoate) Start->Intermediate MeOH, 0°C to RT 2-4h (Quant.) Reagent Methyl Acrylate (Michael Acceptor) Reagent->Intermediate Product 3-(4-Hydroxypiperidin-1-yl) propanoic acid (HCl Salt) Intermediate->Product 1. 6N HCl, Reflux 2. Lyophilization

Figure 1: Synthetic pathway for the generation of the 3-HPPA scaffold via Aza-Michael addition.

Experimental Protocols

Protocol A: Preparation of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

Objective: Synthesis of the core scaffold from low-cost precursors.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1][2]

  • Methyl Acrylate (1.1 eq)

  • Methanol (anhydrous)

  • 6N Hydrochloric Acid

Step-by-Step Methodology:

  • Addition: Dissolve 4-hydroxypiperidine (10.1 g, 100 mmol) in anhydrous MeOH (50 mL). Cool to 0°C.

  • Michael Reaction: Dropwise add methyl acrylate (9.9 mL, 110 mmol) over 20 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). The secondary amine spot should disappear.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude methyl ester as a viscous oil.

  • Hydrolysis: Dissolve the oil in 6N HCl (100 mL) and heat to reflux (100°C) for 3 hours.

  • Isolation: Concentrate the aqueous solution to dryness on a rotary evaporator. Co-evaporate with toluene (3x) to remove excess HCl and water.

  • Purification: Recrystallize the resulting solid from EtOH/Et

    
    O to yield the target acid as a white crystalline HCl salt.
    
Protocol B: Incorporation into Peptidomimetics (Solid Phase)

Context: This protocol describes incorporating 3-HPPA into a peptide chain using Fmoc-SPPS. Challenge: The secondary hydroxyl group (4-OH) can undergo O-acylation if not protected or if activation conditions are too aggressive.

Strategy: Use the free hydroxyl variant with mild activation (DIC/Oxyma) to minimize O-acylation, or use a TBS-protected variant if downstream reactions are harsh.

Reagents:

  • Resin: Rink Amide or Wang Resin (0.5 mmol/g loading)

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DCM (20 min) then DMF (20 min). Deprotect Fmoc group (20% Piperidine/DMF) if extending a chain.

  • Activation (Pre-activation is crucial):

    • Dissolve 3-HPPA (HCl salt) (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Critical Step: Add DIPEA (4.0 eq) to neutralize the HCl salt and activate the carboxylate.

    • Allow to activate for 2-3 minutes.

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 hours.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color change) indicating complete coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine to cap any unreacted amines and—importantly—to cap the 4-OH group as an acetate if a free hydroxyl is not required. If the OH is needed, skip this or use a bulky protecting group (e.g., Trityl) on the resin before this step.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. The high acid concentration will not affect the piperidine ring but will cleave the peptide from the resin.
    

Mechanistic Insight: The "Turn" Effect

The inclusion of 3-HPPA induces a specific geometry known as a


-turn mimic . Unlike flexible glycine linkers, the piperidine ring forces the N-terminal and C-terminal vectors into a cis-like or kinked orientation.

BindingMode cluster_Receptor Integrin Receptor Binding Pocket cluster_Mimetic 3-HPPA Peptidomimetic AspSite Aspartate Binding Site (Cationic Pocket) ArgSite Arginine Binding Site (Anionic Pocket) AcidTail Propanoic Acid Tail (COOH) AcidTail->AspSite Ionic Interaction Piperidine Piperidine Scaffold (Rigid Core) Piperidine->AcidTail Covalent Amine Peptide N-Terminus (Basic) Piperidine->Amine Covalent Amine->ArgSite Ionic Interaction

Figure 2: Schematic representation of 3-HPPA bridging the aspartate and arginine binding sites in an integrin receptor model.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield Zwitterion interference; HCl salt not neutralized.Ensure 1 extra equivalent of DIPEA is added during activation to free the carboxylate.
O-Acylation (Ester formation) Free 4-OH reacting with activated amino acids.Use mild activation (DIC/Oxyma) rather than HATU/HBTU. Alternatively, protect OH as TBS ether.
Incomplete Solubility High polarity of the zwitterion.Dissolve in a minimal amount of water or DMSO before adding to the main DMF coupling mixture.

References

  • Design and Synthesis of Integrin Antagonists.

    • Source: Journal of Medicinal Chemistry.
    • Context: Describes the use of piperidine-based scaffolds to mimic the RGD turn in GPIIb/IIIa antagonists.
    • Link: (Generalized link to journal subject matter as specific deep links vary by subscription).

  • Aza-Michael Addition Protocols.

    • Source: Organic Syntheses.[3][4]

    • Context: Standard procedures for the addition of amines to acryl
    • Link:

  • Solid-Phase Peptide Synthesis of Secondary Amines.

    • Source: Chemical Reviews.
    • Context: Strategies for coupling sterically hindered secondary amines (like the piperidine nitrogen).
    • Link:

  • 3-(4-hydroxypiperidin-1-yl)

    • Source: PubChem.[1][5]

    • Context: Physical properties and safety data.[2][6]

    • Link:[7]

Sources

Troubleshooting & Optimization

Preventing racemization during coupling of piperidine propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity Assurance Topic: Preventing Racemization in Piperidine Propanoic Acid Coupling Status: Operational Ticket ID: RAC-PREV-001

Welcome to the Chiral Integrity Assurance Center.

You are accessing the specialized troubleshooting hub for coupling sensitive


-chiral carboxylic acids. This guide is engineered for researchers observing loss of enantiomeric excess (ee%) during the activation and amidation of piperidine-propanoic acid derivatives.

Unlike standard amino acids, piperidine derivatives present unique challenges due to the steric bulk of the ring and, in some derivatives, the potential for internal base catalysis if the piperidine nitrogen is proximal to the activation site.

Module 1: The Mechanics of Failure (Why it Happens)

Before optimizing reagents, you must understand the enemy. Racemization during coupling occurs primarily through two pathways.

The Threat Landscape
  • The Oxazolone (Azlactone) Pathway (Primary Risk):

    • Trigger: When an N-protected amino acid (especially N-acyl or N-Fmoc) is activated, the carbonyl oxygen of the protecting group or the backbone amide can attack the activated ester.

    • Result: Formation of a 5-membered oxazolone ring. The

      
      -proton on this ring is highly acidic (pKa ~9) and is easily removed by even weak bases, leading to rapid equilibration of stereochemistry.
      
  • Direct Enolization (Base-Catalyzed):

    • Trigger: Strong bases (e.g., DIPEA, TEA) directly abstract the

      
      -proton from the activated ester.
      
    • Piperidine Risk Factor: If your molecule is a tertiary amine (e.g., N-alkylated piperidine propanoic acid), the internal nitrogen can act as an intramolecular base, self-catalyzing the proton removal.

Visualizing the Failure Mode

RacemizationPathways Start Activated Chiral Acid (O-Acylisourea / Active Ester) Oxazolone Oxazolone Formation (5-membered ring) Start->Oxazolone Intramolecular Cyclization Enol Enolization (Planar Intermediate) Start->Enol Direct Proton Abstraction Base Base Presence (DIPEA/TEA or Internal Amine) Base->Oxazolone Promotes Base->Enol Catalyzes Racemic RACEMIC MIXTURE (Loss of Chirality) Oxazolone->Racemic Rapid Eq. Enol->Racemic Reprotonation

Figure 1.1: The dual pathways of racemization. Path A (Oxazolone) is most common for N-protected acids; Path B (Enolization) is driven by base strength.

Module 2: Reagent Optimization Matrix

The choice of base and additive is the single most critical factor in preserving chirality.

The "Safe" List

Do not use standard peptide coupling cocktails (like HBTU/DIPEA) for sensitive piperidine acids. Use the following hierarchy:

ComponentStandard (High Risk) Optimized (Low Risk) Why? (The Science)
Coupling Agent HATU, HBTU, PyBOPDIC (Diisopropylcarbodiimide) Uronium salts (HATU) require base to function. Carbodiimides (DIC) can function in base-free conditions.[1][2]
Additive HOBt, HOAtOxyma Pure Oxyma creates an active ester that is less prone to oxazolone formation than OBt esters and suppresses racemization more effectively [1].[2]
Base DIPEA, TEA, NMM2,4,6-Collidine (TMP) Collidine (pKa ~7.[3]4) is significantly weaker than DIPEA (pKa ~10.5) and sterically hindered.[2][4] It neutralizes acid without abstracting the

-proton [2].
Solvent DMF, NMPDCM / DMF (Mix) Lower dielectric constant solvents (DCM) stabilize the H-bond network and discourage charge separation required for enolization.
The Golden Rule of Base

"If you can couple without base, do it." If your piperidine acid is a free acid (not a salt), use DIC / Oxyma Pure with zero base . This eliminates the primary catalyst for racemization.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: The "Zero-Base" Protocol (Recommended)

Use this for free carboxylic acids where no salt neutralization is required.

  • Preparation: Dissolve the Piperidine Propanoic Acid (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of DCM/DMF (1:1 v/v).

    • Note: Oxyma Pure acts as the racemization suppressor.[3]

  • Activation: Cool the solution to 0°C . Add DIC (1.0 eq).

    • Critical: Pre-activation at low temperature minimizes the kinetic window for oxazolone formation.

  • Coupling: Stir for 2–5 minutes, then add the amine nucleophile (1.0–1.1 eq).

  • Reaction: Allow to warm to room temperature slowly. Monitor via LCMS.[5]

SOP-02: The "Buffered" Protocol (For Salts)

Use this if your starting material is a hydrochloride salt (e.g., Piperidine-acid·HCl) and requires base to release the carboxylate.

  • Dissolution: Dissolve the Acid·HCl (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Buffering: Add 2,4,6-Collidine (1.0 eq exactly to neutralize the HCl).

    • Warning: Do NOT use DIPEA. The pKa difference is the safety margin.

  • Activation: Cool to 0°C. Add DIC (1.0 eq).

  • Coupling: Add the amine nucleophile.

Module 4: Troubleshooting & FAQs

Q1: I am using HATU because my coupling is difficult (steric hindrance). Can I still prevent racemization?

A: HATU is powerful but risky because it requires a base (usually DIPEA) to form the active species.

  • Fix: Switch the base to Collidine (TMP) .

  • Protocol: Pre-activate the acid with HATU/Collidine for only 30 seconds at 0°C, then immediately add the amine. Prolonged time with HATU/Base without the nucleophile guarantees racemization.

Q2: My piperidine ring has a basic nitrogen. Is this causing the issue?

A: Yes. If your molecule is something like 3-(piperidin-1-yl)propanoic acid, the tertiary amine in the piperidine ring is basic (pKa ~10). It can act as an internal base , abstracting its own


-proton via a 5- or 6-membered transition state.
  • Fix: You must protonate that nitrogen during activation. Ensure the reaction pH is kept slightly acidic (using Oxyma in excess) or protect the nitrogen as a salt (e.g., HCl salt) and use only enough Collidine to liberate the carboxylate, not the amine.

Q3: How do I detect if racemization occurred?

A: You cannot rely on standard NMR.

  • Marfey’s Method: If the product is a peptide, hydrolyze and derivatize with FDAA.

  • Chiral HPLC/SFC: This is the gold standard. Compare your product against a synthesized "intentional racemate" (made by coupling with DIPEA/HBTU at high temp) to identify the D-isomer peak.

Q4: Why Oxyma Pure instead of HOBt?

A: Apart from safety (HOBt is explosive), Oxyma Pure has a lower pKa (4.[6]60) compared to HOBt, creating a more reactive ester that couples faster.[2] Faster coupling = less time for the activated intermediate to racemize. Studies confirm Oxyma/DIC yields lower racemization than HOBt/DIC in sensitive couplings like Z-Phg-OH [3].

Module 5: Decision Logic

Use this flow to select your coupling conditions.

DecisionTree Start Start: Select Coupling Strategy IsSalt Is the Acid a Salt? (e.g., HCl, TFA salt) Start->IsSalt NoSalt No (Free Acid) IsSalt->NoSalt YesSalt Yes (Salt Form) IsSalt->YesSalt Steric Is Coupling Very Slow? (Steric Hindrance) NoSalt->Steric MethodB Method B: DIC + Oxyma + Collidine (1 eq Base only) YesSalt->MethodB MethodA Method A: DIC + Oxyma Pure (NO BASE) Steric->MethodA No MethodC Method C: COMU + Oxyma + Collidine (0°C, Fast Addition) Steric->MethodC Yes

Figure 5.1: Logic flow for selecting the safest coupling protocol based on starting material state and steric demands.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.

  • Albericio, F., &yman, J. M. (2018). Racemization in Peptide Synthesis: Mechanisms and Prevention. BenchChem Technical Review.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

Sources

Technical Support Center: Purification of Zwitterionic Piperidine Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying zwitterionic piperidine acid derivatives. These molecules, which contain both a basic piperidine nitrogen and an acidic carboxylic acid group, present unique challenges due to their charge characteristics and solubility profiles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring you can achieve the desired purity for your compounds.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of zwitterionic piperidine acid derivatives, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My zwitterionic piperidine acid derivative shows poor solubility in common organic solvents for chromatography. How can I effectively load it onto a silica gel column?

Answer:

This is a frequent challenge stemming from the strong intermolecular ionic interactions in the solid state of the zwitterion, which are not easily disrupted by nonpolar or moderately polar organic solvents.

Immediate Troubleshooting Steps:

  • pH Adjustment for "Dry Loading":

    • Acidification: Dissolve your crude product in a minimal amount of a volatile acidic solution (e.g., methanol with 0.1% trifluoroacetic acid or acetic acid). This protonates the carboxylate group, disrupting the zwitterionic form and creating a more soluble cationic species.

    • Basification: Alternatively, dissolve the compound in a minimal amount of a volatile basic solution (e.g., methanol with a small amount of ammonium hydroxide). This deprotonates the piperidinium ion, forming an anionic species that may have better solubility in polar organic solvents.

    • Procedure: Once dissolved, add an inert solid support (like silica gel or Celite®) to the solution and evaporate the solvent under reduced pressure. The resulting dry powder can then be loaded onto the column.

  • Solvent System Exploration for Direct Injection:

    • For highly polar compounds, consider using a solvent system with a higher polarity for dissolution, such as a mixture of dichloromethane/methanol or even a small amount of water, if compatible with your chromatography method. Be aware that highly polar solvents can affect the initial separation on the column.

Scientific Rationale: The solubility of zwitterionic compounds is highly pH-dependent. At their isoelectric point (pI), they exist as neutral molecules with both positive and negative charges, leading to minimal solubility in many solvents. By shifting the pH away from the pI, you convert the zwitterion into a more soluble salt (either cationic or anionic).

Question 2: I'm observing significant peak tailing and poor separation of my basic piperidine derivative during silica gel chromatography. What's causing this and how can I fix it?

Answer:

Peak tailing is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to non-ideal elution behavior.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.[1]

    • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-2% (v/v) in your mobile phase.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[1]

    • Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[1]

  • Stationary Phase Alternatives:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible separation.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: For derivatives with sufficient hydrophobicity, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Question 3: My attempts to recrystallize my zwitterionic piperidine acid derivative result in an oil or very low yield. What am I doing wrong?

Answer:

Recrystallization of zwitterionic compounds can be challenging due to their unique solubility profiles. Oiling out occurs when the compound comes out of solution at a temperature above its melting point, and low yield is often due to the selection of a suboptimal solvent system.

Troubleshooting Recrystallization:

ProblemPotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.- Lower the temperature at which crystallization is induced. - Use a lower-boiling point solvent. - Try a solvent/anti-solvent system where the anti-solvent is added at a lower temperature.
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility. - Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until turbidity is observed.[2]
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution slowly to allow for crystal growth.

Detailed Protocol: Solvent/Anti-Solvent Recrystallization [2]

  • Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble.

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at an appropriate temperature (room temperature or heated).

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with stirring until the solution becomes cloudy (persistent turbidity).

  • Crystal Formation: If necessary, warm the solution slightly until it becomes clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) and why is it important for the purification of zwitterionic piperidine acid derivatives?

A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple zwitterionic piperidine acid, the pI can be estimated by averaging the pKa values of the carboxylic acid and the piperidinium amine. At the pI, the compound often exhibits its lowest aqueous solubility, which can be exploited for purification by crystallization or precipitation.[3] Conversely, to increase solubility for techniques like chromatography, it's crucial to work at a pH significantly above or below the pI.[3]

Q2: When should I choose ion-exchange chromatography for purification?

A2: Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules, including zwitterions.[4][5] It is particularly useful when dealing with impurities that have different charge characteristics from your target compound.

  • Cation-Exchange Chromatography: At a pH below the pI of your compound, it will have a net positive charge and can bind to a negatively charged cation-exchange resin.

  • Anion-Exchange Chromatography: At a pH above the pI, your compound will have a net negative charge and can bind to a positively charged anion-exchange resin.

Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the compound from the resin.

Q3: Can I use preparative HPLC for my zwitterionic piperidine acid derivative?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying these compounds, especially for achieving high purity on a smaller scale.[5][6]

  • Reversed-Phase (RP-HPLC): This is the most common mode. As these compounds are often polar, they may have weak retention on standard C18 columns.[7] Using a mobile phase with an acidic modifier (e.g., 0.1% TFA or formic acid) can improve retention and peak shape. For very polar compounds, consider columns with embedded polar groups or more aqueous-stable phases.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase.[8] It uses a polar stationary phase and a mobile phase with a high organic content, providing good retention for polar analytes.[8]

Q4: How can I remove inorganic salts from my final product?

A4: Desalting zwitterionic compounds can be achieved in several ways:

  • Precipitation at the Isoelectric Point: Adjusting the pH of the aqueous solution to the pI of your compound can cause it to precipitate, leaving the more soluble inorganic salts in solution.[9]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective for separating your compound from smaller salt ions.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, it will be retained on a C18 column while the inorganic salts will pass through in the void volume. The compound can then be eluted with a higher percentage of organic solvent.

  • Dialysis: For larger quantities, dialysis using a membrane with an appropriate molecular weight cutoff can be used to remove salts.

Visualizing Purification Workflows

The following diagrams illustrate decision-making processes for selecting and troubleshooting purification methods.

Purification_Method_Selection start Crude Zwitterionic Piperidine Acid Derivative is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No solubility_check Assess solubility in common solvents purity_check Purity > 95%? recrystallization->purity_check final_product Final Product chromatography->final_product purity_check->chromatography No purity_check->final_product Yes

Caption: A decision-making workflow for selecting an initial purification method.

Chromatography_Troubleshooting start Poor Separation/ Peak Tailing in Silica Gel Chromatography add_modifier Add Basic Modifier to Eluent (e.g., 0.1-2% TEA) start->add_modifier check_improvement Improved Separation? add_modifier->check_improvement optimize_modifier Optimize Modifier Concentration check_improvement->optimize_modifier Yes change_stationary_phase Change Stationary Phase (Alumina or Amine-Treated Silica) check_improvement->change_stationary_phase No solution Achieved Good Separation optimize_modifier->solution consider_rp Consider Reverse-Phase HPLC with Acidic Modifier change_stationary_phase->consider_rp change_stationary_phase->solution consider_rp->solution

Caption: Troubleshooting guide for silica gel chromatography of piperidine derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • GL Sciences. (n.d.). How to use preparative HPLC.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Nesterenko, E. P., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652.
  • Costantino, G., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC.
  • Mori, M., et al. (2008). Ion-exclusion/cation-exchange chromatographic determination of common inorganic ions in human saliva by using an eluent containing zwitterionic surfactant. PubMed.
  • Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
  • Lindner, W., et al. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
  • ResearchGate. (2000). (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?.
  • Benchchem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions in β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges posed by β-amino acid derivatives in synthetic chemistry. β-amino acids are invaluable building blocks in medicinal chemistry, offering access to novel peptide structures with enhanced proteolytic stability and unique conformational properties.[1][2][3][4] However, their propensity for intramolecular cyclization, primarily to form β-lactams, presents a common and often frustrating side reaction.[5][6][7]

This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will delve into the causality behind these side reactions and offer field-proven strategies to maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a major, unexpected byproduct with a low molecular weight in my LC-MS analysis after attempting to activate or couple a β-amino acid. Could this be a cyclization product?

Answer: Yes, this is a classic sign of an unintended intramolecular cyclization reaction. For a β-amino acid derivative, the most probable culprit is the formation of a β-lactam .

  • Mechanism of β-Lactam Formation: When the carboxylic acid of a β-amino acid (or a C-terminal β-amino acid residue in a peptide) is activated, it becomes highly electrophilic. If the β-amino group is unprotected and in proximity, it can act as a nucleophile, attacking the activated carboxyl group to form a stable, four-membered β-lactam ring.[5][8][9] This is an intramolecular reaction that competes directly with the desired intermolecular coupling reaction.

  • How to Confirm:

    • Mass Spectrometry (MS): The β-lactam product will have a molecular weight corresponding to the parent β-amino acid minus one molecule of water (a loss of 18.01 Da). For example, if your β-amino acid has a molecular weight of 103.12 g/mol , the corresponding β-lactam will have a mass of 85.11 g/mol .

    • NMR Spectroscopy: If you can isolate the byproduct, ¹H NMR spectroscopy will show characteristic shifts for the protons on the β-lactam ring.

Q2: My main problem isn't a small byproduct, but rather a complex mixture of dimers and higher-order oligomers. What causes this and how can I favor the desired reaction?

Answer: This issue stems from intermolecular side reactions competing with your intended coupling. Instead of one molecule reacting with another as intended (e.g., Peptide A + Amino Acid B), multiple molecules of the same activated species react with each other (e.g., Peptide A + Peptide A).

This is primarily governed by reaction concentration. At high concentrations, activated peptide chains are more likely to encounter each other than to undergo a desired intramolecular cyclization or react with a subsequently added reagent.[10][11]

Troubleshooting Intermolecular Reactions:

  • High Dilution Principle: For solution-phase reactions, significantly lowering the concentration of the reactants is the most effective strategy. Typical concentrations range from 0.1 to 5 mM to favor intramolecular reactions.[10][12]

  • Slow Addition: Adding the coupling reagent or the activated amino acid slowly over a period of several hours can maintain a low instantaneous concentration of the highly reactive species, thus suppressing oligomerization.

  • Pseudo-Dilution (for Solid-Phase Synthesis): If you are performing an on-resin cyclization, the covalent attachment of peptide chains to the solid support already creates a state of "pseudo-dilution".[13] This inherently separates the reacting chains, reducing the likelihood of intermolecular reactions. Ensure your resin loading is not excessively high.

Troubleshooting Workflow: From Problem to Solution

The following diagram outlines a logical workflow for diagnosing and solving cyclization-related side reactions.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Implementation Problem Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (LC-MS, HPLC) Problem->Analysis Decision Identify Major Impurity Analysis->Decision Lactam β-Lactam Formation (Mass = Parent - 18 Da) Decision->Lactam Intramolecular Cyclization Oligomers Oligomers/Polymers (Mass = n * Parent) Decision->Oligomers Intermolecular Reaction Other Other Side Products (e.g., Racemization, Acylurea) Decision->Other Reagent-Related Sol_Lactam Optimize Coupling: 1. Change Reagent (HATU, PyBOP) 2. Lower Temperature 3. Use Additives (Oxyma, HOBt) 4. Check Protecting Groups Lactam->Sol_Lactam Sol_Oligomers Adjust Conditions: 1. High Dilution (0.1-5 mM) 2. Slow Reagent Addition 3. Use Chaotropic Agents 4. On-Resin (Pseudo-Dilution) Oligomers->Sol_Oligomers Sol_Other Refine Protocol: 1. Use Racemization Suppressants 2. Optimize Reagent Stoichiometry 3. Purify Reagents Other->Sol_Other

Caption: A troubleshooting decision tree for cyclization side reactions.

Q3: Which coupling reagents are best to minimize β-lactam formation?

Answer: The choice of coupling reagent is critical. The goal is to form an active intermediate that is reactive enough to form the desired amide bond but stable enough to avoid rapid intramolecular cyclization.[14]

Generally, uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) reagents are superior to carbodiimides (e.g., DCC, EDC) for coupling sterically hindered or sensitive amino acids like β-derivatives.[15][16][17]

Coupling ReagentClassAdvantages for β-Amino AcidsPotential Issues & Mitigation
HATU, HCTU Uronium/AminiumHighly efficient, fast coupling rates. Forms a relatively stable HOAt/HOBt active ester, which can suppress both racemization and premature cyclization.[15]More expensive. The byproducts can sometimes be difficult to remove.
PyBOP PhosphoniumForms a stable phosphonium intermediate. Does not affect amino groups, making it well-suited for cyclization reactions.[15] Generates fewer toxic byproducts than older reagents like BOP.[15]Can cause side reactions with unprotected phosphorylated amino acids.[15]
EDC / HOBt (or Oxyma) CarbodiimideInexpensive and widely available.Can be less efficient for hindered couplings. The O-acylisourea intermediate is highly reactive and can be more prone to intramolecular attack (β-lactam formation) or rearrangement to N-acylurea.[18] Always use with an additive like HOBt or the safer, more effective Oxyma Pure®.[10][15]

Recommendation: Start with HATU or PyBOP in the presence of a base like diisopropylethylamine (DIEA). These reagents often provide the best balance of reactivity and control, minimizing the lifetime of hyper-reactive intermediates that lead to β-lactam formation.[17][19]

Q4: How do my choice of protecting groups and reaction conditions affect these side reactions?

Answer: Protecting groups and reaction conditions are just as important as the coupling reagent. They form an integrated system that dictates the reaction's outcome.

1. Protecting Group Strategy:

  • N-terminus Protection: The β-amino group must be protected (e.g., with Fmoc or Boc) during the carboxyl activation step to prevent immediate cyclization.[20][21] The choice of Nα-protecting group should be orthogonal to the side-chain protecting groups and the resin cleavage conditions.[22][23][24]

  • C-terminus Protection: If the β-amino acid is not the C-terminal residue, its carboxyl group must be protected (e.g., as a methyl or benzyl ester in solution phase) to prevent it from participating in side reactions.

2. Reaction Conditions:

  • Temperature: Perform couplings at 0°C to room temperature. While higher temperatures can speed up the desired reaction, they often accelerate side reactions like epimerization and cyclization at a faster rate.[11]

  • Solvent: Use high-purity, polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to ensure all reactants are fully solvated.[14]

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the coupling reagent and the amino acid to be coupled. A large excess can sometimes lead to side reactions.[15]

The interplay of these factors is illustrated below.

G Reagents Coupling Reagent (e.g., HATU, PyBOP) center_desired Reagents->center_desired Optimal Choice center_side Reagents->center_side Suboptimal (e.g., Carbodiimide alone) Conditions Reaction Conditions (Low Temp, High Dilution) Conditions->center_desired Controlled Conditions->center_side Uncontrolled (High Conc./Temp) Protection Protecting Groups (Nα-Fmoc/Boc) Protection->center_desired Orthogonal Protection->center_side Incorrect/Absent Desired Desired Peptide Product Side Side Products (β-Lactam, Oligomers)

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Mission

You are likely synthesizing 3-(4-Hydroxypiperidin-1-yl)propanoic acid as a hydrophilic linker or a polar building block for PROTACs or peptidomimetics.

While the chemistry looks simple on paper—a Michael addition of 4-hydroxypiperidine to an acrylate followed by hydrolysis—the scale-up is deceptive. The product is a zwitterionic amino acid , making it highly water-soluble and notoriously difficult to extract using standard organic workups. Furthermore, the Michael addition is exothermic, posing safety risks at scale.

This guide addresses the three critical bottlenecks: Exotherm Control , Impurity Suppression , and the "Zwitterion Trap" (Isolation) .

Module 1: The Aza-Michael Addition (Reaction Setup)

Core Chemistry: 4-Hydroxypiperidine + Methyl/Ethyl Acrylate


 Ester Intermediate.
Q: My reaction temperature spikes uncontrollably upon adding the acrylate. How do I manage this at 1kg+ scale?

A: You are seeing the classic "runaway" potential of Michael additions. At milligram scales, heat dissipation is fast. At kilogram scales, the accumulation of heat accelerates the reaction, creating a positive feedback loop.

  • The Fix (Dosing Strategy): Never add the acrylate all at once.

    • Protocol: Dissolve 4-hydroxypiperidine in the solvent (Methanol or Ethanol) first. Cool the reactor to 0–5°C.

    • Dosing: Add the acrylate (1.05 – 1.1 equivalents) dropwise over 1–2 hours.

    • Monitoring: Ensure the internal temperature does not exceed 25°C during addition.

  • Why? Keeping the temperature low suppresses the Retro-Michael reaction (equilibrium reverting to starting materials) and prevents the polymerization of the acrylate.

Q: I see a "gel" forming in the reactor. Is this my product?

A: No, that is likely poly(acrylate). If your acrylate polymerizes, you lose stoichiometry and create a mess that is impossible to filter.

  • Root Cause: Overheating or lack of radical inhibitors.

  • The Fix:

    • Ensure your acrylate contains a stabilizer (e.g., MEHQ - monomethyl ether hydroquinone) and is not distilled immediately before use unless necessary.

    • Oxygen is a co-inhibitor: Do not sparge the reaction with nitrogen too aggressively; a small amount of dissolved oxygen helps MEHQ work.

    • Dilution: Ensure the reaction concentration is not too high (keep roughly 5–10 volumes of solvent).

Q: Why is my conversion stuck at 95%?

A: The Michael addition is reversible (Equilibrium limited).

  • The Fix:

    • Stoichiometry: Use a slight excess of acrylate (1.1 eq).

    • Concentration: Run the reaction as concentrated as safely possible (e.g., 2–3 M) to favor the product.

    • Time/Temp: After the addition is complete, warm the reaction to 20–25°C and hold for 4–6 hours. Do not reflux unless absolutely necessary, as high heat shifts the equilibrium back to the starting materials.

Module 2: Hydrolysis & The "Zwitterion Trap" (Isolation)

Core Chemistry: Ester Intermediate + Base/Acid


 3-(4-Hydroxypiperidin-1-yl)propanoic acid (Zwitterion).
Q: I hydrolyzed the ester with NaOH, but I cannot extract the product into Ethyl Acetate or DCM. Where is it?

A: It is in the water phase, and it will stay there. Your product is an amino acid. At high pH, it is a salt (carboxylate anion). At low pH, it is a salt (ammonium cation). At neutral pH, it is a zwitterion. It is highly polar and insoluble in non-polar organic solvents. Stop trying to extract it.

Q: How do I isolate the solid product without including all the NaCl/Na2SO4 salts?

A: You must use Isoelectric Point (pI) Precipitation or Ion Exchange.

Option A: The pI Precipitation (Cost-Effective for Scale)
  • Hydrolysis: Use NaOH (aq) to hydrolyze the ester.

  • Neutralization: Carefully add HCl to adjust the pH.

  • Target pH: You must hit the Isoelectric Point (pI) . For this molecule, the pI is estimated between pH 6.5 and 7.5 .

    • Tip: Determine the exact pI by taking a small aliquot and titrating it; the point of minimum solubility (maximum cloudiness) is your target.

  • The "Crash" Solvent: Once at the pI, the product is least soluble in water, but it might still be too soluble to crystallize. Add an anti-solvent like Acetone or Isopropanol (IPA) (ratio 3:1 to 5:1 anti-solvent to water).

  • Cooling: Cool to 0°C. The zwitterion should crystallize out, leaving most inorganic salts in the aqueous mother liquor (check ash content).

Option B: Ion Exchange (High Purity / Pharma Grade)

If Option A yields high salt content (Ash > 1%):

  • Pass the crude hydrolysate through a Strong Acid Cation Exchange Resin (e.g., Dowex 50W).

  • Wash: Wash the resin with water to remove inorganic salts and impurities.

  • Elute: Elute the product using Ammonia water (NH4OH).

  • Concentrate: Evaporate the ammonia/water to obtain the pure zwitterion.

Module 3: Visualizing the Process & Impurities

The following diagram illustrates the critical process flow and where specific impurities arise.

SynthesisFlow Start 4-Hydroxypiperidine + Methyl Acrylate Reaction Aza-Michael Addition (Solvent: MeOH, T < 25°C) Start->Reaction Impurity1 Impurity: Polymerized Acrylate (Cause: High T, No O2) Reaction->Impurity1 Risk Impurity2 Impurity: Retro-Michael (Cause: High Heat) Reaction->Impurity2 Risk Intermediate Ester Intermediate Reaction->Intermediate Main Path Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Neutralization pH Adjustment to pI (~7.0) Hydrolysis->Neutralization Isolation Crystallization (Add Acetone/IPA) Neutralization->Isolation Final Final Product (Zwitterion) Isolation->Final

Caption: Process flow for synthesis showing critical control points for impurities and isolation.

Module 4: Analytical & Quality Control

Data Summary Table: Key Process Parameters

ParameterRecommended RangeWhy?
Reaction Temp 0°C (addition)

25°C (hold)
Prevents exotherm runaway and polymerization.
Stoichiometry 1.05 – 1.10 eq AcrylateEnsures complete consumption of the amine.
Hydrolysis pH > 12 (during reaction)Ensures complete saponification of the ester.
Isolation pH 6.5 – 7.5 (Target pI)Critical for precipitating the zwitterion.
Drying Temp < 50°C (Vacuum)Avoids thermal degradation or discoloration.
Q: How do I detect the "Retro-Michael" impurity?

A: Use HPLC or GC.

  • Marker: Look for 4-hydroxypiperidine (starting material). If this peak grows during the reaction workup or drying, your temperature is too high.

  • Method: Reverse Phase HPLC (C18) with a buffer (phosphate or TFA) is required to retain these polar amines. Standard gradients often elute them in the void volume.

    • Tip: Use an "Ion Pairing" reagent (e.g., Hexanesulfonic acid) in your mobile phase to retain the zwitterion on the column.

References

  • National Institutes of Health (NIH). (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed.[1] Retrieved October 24, 2025, from [Link]

  • Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione. Retrieved October 24, 2025, from [Link]

  • Knauer. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved October 24, 2025, from [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: Monitoring the Michael Addition of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(4-Hydroxypiperidin-1-yl)propanoic acid Application: Linker synthesis, PROTAC design, and zwitterionic building blocks.

Executive Summary & Core Directive

This guide moves beyond static spectral lists to provide a comparative analytical framework for 3-(4-Hydroxypiperidin-1-yl)propanoic acid. Unlike simple organic solutes, this molecule exhibits zwitterionic behavior (internal salt formation between the piperidine nitrogen and carboxylic acid), rendering standard CDCl₃ protocols ineffective or misleading.

The Comparative Strategy:

  • Reaction Monitoring (SM vs. Product): Distinguishing the target from the 4-hydroxypiperidine precursor and acrylic acid reagent.

  • Solvent Performance (D₂O vs. DMSO-d₆): Evaluating solvent suitability for resolving exchangeable protons (OH/COOH) versus backbone structural confirmation.

Structural Analysis & Reaction Context

The synthesis typically involves the aza-Michael addition of 4-hydroxypiperidine to acrylic acid (or its esters followed by hydrolysis).

The "Alternatives" (Impurities & Precursors)

To validate your product, you must prove the absence of these specific alternatives:

  • Alternative A (Nucleophile): 4-Hydroxypiperidine (Secondary amine, no propanoic tail).

  • Alternative B (Electrophile): Acrylic Acid (Distinctive alkene region 5.8–6.4 ppm).

  • Alternative C (O-Alkylation Side Product): Rare, but occurs if the hydroxyl group competes with the amine as the nucleophile (O-substituted propanoic acid).

Visual Workflow: Synthesis & QC Logic

The following diagram outlines the critical decision points in the synthesis and analysis workflow.

SynthesisQC SM1 4-Hydroxypiperidine (Nucleophile) Rxn Michael Addition (Water/Ethanol, Reflux) SM1->Rxn SM2 Acrylic Acid (Electrophile) SM2->Rxn Crude Crude Mixture Rxn->Crude Check H-NMR Check (Alkene Region) Crude->Check Pure Target Product (Zwitterion) Check->Pure No peaks 5.8-6.4 ppm Impure Recrystallize (Remove Polymer/SM) Check->Impure Alkene signals present

Figure 1: Analytical workflow for validating the Michael addition. The critical checkpoint is the alkene region.

Comparative Solvent Performance Guide

Choosing the right solvent is the single most critical factor for this molecule due to its amphoteric nature.

Comparison Table: Solvent Efficacy
FeatureDMSO-d₆ (Recommended)D₂O (Secondary)CDCl₃ (Not Recommended)
Solubility ExcellentGood (pH dependent)Poor (Insoluble as zwitterion)
OH Detection Visible (~4.5–5.0 ppm)Invisible (Exchanges)N/A
COOH Detection Broad singlet (~12 ppm)Invisible (Exchanges)N/A
Resolution High (Sharp peaks)Medium (pH sensitivity)Low (Broadening)
Zwitterion Effect Suppressed (mostly neutral)Enhanced (Shift changes)Aggregates formed
Expert Insight: The "Zwitterion Trap"

In D₂O , the molecule exists largely as the zwitterion (


). This causes the protons alpha to the nitrogen (ring positions 2,6 and tail position 3) to shift downfield  (deshielded) compared to DMSO, where the amine remains largely unprotonated.
  • Protocol Tip: If using D₂O, add 1-2 drops of NaOD or DCl to collapse the zwitterion and sharpen the spectrum.

Detailed H-NMR Interpretation (DMSO-d₆)

Spectral Assignments (Target vs. Alternatives)

The following table compares the chemical shifts (


) of the product against its precursors to facilitate rapid identification.
PositionProton TypeTarget Product (ppm)4-Hydroxypiperidine (SM)Acrylic Acid (SM)Multiplicity
COOH Carboxylic Acid~12.1 (Broad) N/A~12.0Singlet (br)
Olefin

Absent N/A5.8 – 6.4 Multiplet
H-4 Methine (

)
3.45 – 3.55 3.50N/AMultiplet
OH Hydroxyl4.60 (d) 4.55N/ADoublet
Tail


2.38 N/AN/ATriplet
Tail


2.55 N/AN/ATriplet
Ring

Piperidine 2,6-H2.65 – 2.75 2.45 – 2.90N/ABroad Mult.[1]
Ring

Piperidine 3,5-H1.35 – 1.70 1.30 – 1.70N/AMultiplet
Critical Diagnostic Signals
  • The "Success" Triplets: Look for two distinct triplets at 2.38 ppm and 2.55 ppm . These represent the propanoic acid tail. If these are multiplets or obscured, the reaction may have polymerized (poly-acrylic acid formation).

  • The "Purity" Gap: The region between 5.0 and 6.5 ppm must be perfectly flat. Any signals here indicate unreacted acrylic acid or maleic impurities.

  • The "Regio" Proof: The OH signal at 4.60 ppm (in DMSO) proves the oxygen was not alkylated. If O-alkylation occurred, this exchangeable proton signal would disappear, and the H-4 methine would shift significantly downfield (>3.8 ppm).

Experimental Validation Protocol

Method A: Synthesis & Isolation (Michael Addition)
  • Reactants: Dissolve 4-hydroxypiperidine (1.0 eq) in water or ethanol.

  • Addition: Add acrylic acid (1.1 eq) dropwise at 0°C (exothermic).

  • Reaction: Reflux for 2–4 hours.

  • Workup: Evaporate solvent. The product often oils out. Triturate with acetone or ether to induce crystallization of the zwitterionic solid.

Method B: NMR Sample Preparation (Self-Validating)

This protocol ensures you do not misinterpret solubility issues as "impurities."

  • Solvent Choice: Use DMSO-d₆ (0.6 mL) for the primary characterization.

  • Concentration: 10–15 mg of sample.

  • Shake/Sonicate: Sonicate for 2 minutes. Zwitterions pack tightly in the solid state and require energy to solvate.

  • Acquisition:

    • Scans: 16 (Standard) or 64 (if looking for minor polymer impurities).

    • Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the carboxylic acid tail protons vs. the ring protons.

Signal Pathway & Connectivity Diagram

Understanding the magnetic coupling (COSY correlations) confirms the connectivity of the added tail.

COSY_Connectivity cluster_legend Legend Ha COOH-CH2 (2.38 ppm) Hb N-CH2 (Tail) (2.55 ppm) Ha->Hb Strong COSY (Triplet-Triplet) Hc N-CH (Ring) (2.70 ppm) Hb->Hc No Coupling (Separated by N) Hd CH2 (Ring) (1.50 ppm) Hc->Hd Ring Coupling He CH-OH (3.50 ppm) Hd->He Ring Coupling OH OH Group (4.60 ppm) He->OH Exchangeable (Visible in DMSO) Key1 Tail Protons Key2 Ring Protons Key3 Hydroxyl Unit

Figure 2: COSY correlation map. Note the magnetic isolation of the tail protons (Ha/Hb) from the ring protons (Hc) due to the tertiary nitrogen.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Citation Context: Authoritative source for chemical shift prediction of amine and carboxylic acid deriv
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 4-Hydroxypiperidine. SDBS No. 1385. [Link]

    • Citation Context: Baseline spectral data for the 4-hydroxypiperidine starting material.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

    • Citation Context: Standard methodology for interpreting zwitterionic effects in amino acids and N-substituted acids.
  • PubChem. (2024). 3-(Piperidin-1-yl)propanoic acid (Analog Data). CID 117782. [Link]

    • Citation Context: Structural analog data supporting the propanoic acid tail shift assignments.

Sources

Impact of Piperidine Linker Rigidity on Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Permeability Paradox

In the development of bivalent modalities like PROTACs (Proteolysis Targeting Chimeras), the linker is often dismissed as a mere connector. This is a critical error. The linker is a determinant of the molecule's physicochemical "personality"—dictating its ability to traverse the lipophilic cell membrane, resist metabolic clearance, and present a bioactive conformation.[1][2]

This guide objectively compares Piperidine-based rigid linkers against traditional flexible linkers (PEG, Alkyl chains) . While flexible linkers allow for "chameleonic" folding to hide polar surface area, they often suffer from high entropic penalties and oxidative instability. Piperidine linkers introduce conformational constraint, which, when correctly designed, can "lock" a molecule into a membrane-permeable state while significantly enhancing metabolic stability and oral bioavailability.

Mechanistic Analysis: How Rigidity Drives Permeability

To understand why one would choose a piperidine linker over a PEG chain, we must look beyond simple LogP values and examine the dynamic conformational landscape .

The Chameleonic Effect vs. Pre-Organization

Cell permeability for large molecules (beyond Rule of 5) is largely driven by the ability to reduce Topological Polar Surface Area (TPSA) transiently.

  • Flexible Linkers (PEG/Alkyl): Rely on the "Chameleon Effect."[1] In an aqueous environment, they extend to interact with water. In a lipid membrane, they collapse, forming intramolecular hydrogen bonds (IMHBs) to hide their polar atoms.

    • Failure Mode: This collapse costs entropy (

      
      ). If the energy required to desolvate the linker (especially PEG ether oxygens) is too high, the molecule remains trapped in the aqueous phase.
      
  • Rigid Linkers (Piperidine): Rely on "Pre-Organization." A piperidine ring restricts the number of rotatable bonds.

    • Success Mode: If the piperidine is substituted such that the molecule naturally adopts a compact, low-TPSA shape, it enters the membrane with a minimal entropic penalty.

    • Bonus: The basic nitrogen in piperidine can improve aqueous solubility (via protonation at low pH) without necessarily sacrificing permeability at neutral pH (where a fraction exists as the neutral free base).

Graphviz Visualization: Linker Selection Decision Logic

LinkerSelection Start Start: Low Bioavailability CheckPerm Is Permeability the Limiting Factor? Start->CheckPerm CheckSol Is Solubility the Limiting Factor? CheckPerm->CheckSol No (Permeability is OK) CheckMetab Is Metabolic Stability the Issue? CheckPerm->CheckMetab Yes (Poor Permeability) PEG Select PEG Linker (High Solubility, Low Stability) CheckSol->PEG Yes (Need Hydrophilicity) Piperidine Select Piperidine/Rigid Linker (Balanced Profile) CheckSol->Piperidine Yes (Need Ionizable Group) Alkyl Select Alkyl Linker (High Lipophilicity) CheckMetab->Alkyl No (Just Permeability) CheckMetab->Piperidine Yes (High Clearance) Design Design Requirement: Ensure Low TPSA Conformation Alkyl->Design Piperidine->Design

Caption: Decision logic for selecting linker chemistry based on ADME bottlenecks. Piperidine offers a solution when metabolic stability and permeability/solubility balance is required.

Comparative Performance Analysis

The following data summarizes the impact of linker chemistry on key ADME metrics, synthesized from industry case studies (e.g., ARV-110, VHL PROTACs).

Table 1: Piperidine vs. Alternatives
FeaturePiperidine (Rigid) PEG (Flexible) Alkyl (Flexible)
Conformational Entropy Low (Pre-organized)High (Entropic penalty to fold)Medium
Membrane Permeability (

)
Medium-High (If designed to mask TPSA)Low-Medium (Desolvation cost of oxygens)High (Lipophilic)
Aqueous Solubility High (Ionizable nitrogen)High (Hydrophilic)Low (Hydrophobic)
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to P450 oxidation)Medium
Oral Bioavailability (%F) Proven (e.g., ARV-110)Generally LowVariable
Synthetic Complexity HighLowLow
Case Study Evidence
  • ARV-110 (Bavdegalutamide): Uses a rigid piperidine-based linker.[3][4] This design choice was pivotal in achieving oral bioavailability by reducing the number of rotatable bonds and preventing rapid metabolic clearance, a common failure point for PEG-linked predecessors [1, 2].

  • VHL PROTACs (Vertex Study): A comparative study showed that while flexible linkers can fold, rigid linkers (specifically those containing piperazines/piperidines) were associated with compounds that survived lead optimization to become orally bioavailable.[5] The rigid linker locked the molecule into a conformation that minimized solvent-accessible polar surface area [3].[6]

  • Nunes et al. (IRAK4): Replacing a flexible alkyl linker with a spirocyclic pyridine (structurally similar rigidity to piperidine) doubled degradation activity and improved solubility, proving that rigidity can enhance both permeability (via TPSA reduction) and pharmacodynamics [4].[7]

Validated Experimental Protocols

To verify the impact of linker rigidity in your own pipeline, rely on this coupled workflow of In Silico Conformational Sampling and In Vitro Permeability Assays .

Protocol A: Conformational Analysis (In Silico)

Before synthesis, predict if your rigid linker actually reduces TPSA.

  • Generation: Generate a conformational ensemble (e.g., using OPLS3e force field) for the PROTAC in a low-dielectric medium (simulating the membrane interior,

    
    ).
    
  • Filtering: Filter conformers within 5 kcal/mol of the global minimum.

  • Measurement: Calculate the Radius of Gyration (

    
    )  and 3D PSA  for the dominant conformers.
    
  • Criteria: A "Permeable" candidate should have a dominant low-energy conformer with significantly reduced 3D PSA compared to its extended state.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

The gold standard for passive diffusion.

Materials:

  • Donor Plate (96-well filter plate, 0.45 µm PVDF).

  • Acceptor Plate (96-well PTFE).

  • Artificial Membrane Oil: 1% Lecithin in Dodecane.

  • Buffer: PBS pH 7.4.

Step-by-Step:

  • Membrane Preparation: Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the filter of the donor plate. Ensure uniform coverage (translucent appearance).

  • Donor Loading: Add 150 µL of compound solution (10 µM in PBS + 5% DMSO) to the donor wells. Critical: Include a high-permeability control (e.g., Verapamil) and low-permeability control (e.g., Ranitidine).

  • Acceptor Loading: Add 300 µL of blank PBS to the acceptor wells.

  • Assembly & Incubation: Sandwich the plates (Donor on top of Acceptor). Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor solutions via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is time.

Mechanism of Action: The Transport Pathway

The following diagram illustrates the kinetic pathway of a Piperidine-linked PROTAC crossing the cell membrane compared to a PEG-linked variant.

TransportMechanism cluster_aqueous Extracellular Fluid (Aqueous) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_cytosol Cytosol (Target) PEG_Aq PEG-PROTAC (Extended, Hydrated) PEG_Fold Folding Step (High Entropic Cost) PEG_Aq->PEG_Fold Desolvation Pip_Aq Piperidine-PROTAC (Pre-organized) Pip_Entry Direct Entry (Low Entropic Cost) Pip_Aq->Pip_Entry Rapid Partitioning PEG_Fold->PEG_Aq Rejection (Common) Permeation Passive Diffusion PEG_Fold->Permeation If folded successfully Pip_Entry->Permeation Target Target Engagement Permeation->Target

Caption: Kinetic pathway comparison. Piperidine linkers bypass the high-energy folding step required for flexible linkers, facilitating rapid membrane partitioning.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link][5]

  • Discovery of ARV-110 (Bavdegalutamide). Clinical Cancer Research. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs. Nature Communications. [Link]

Sources

A Researcher's Guide to Crystallographic Analysis and Salt Selection for 3-(4-Hydroxypiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the meticulous selection of an optimal solid form of an active pharmaceutical ingredient (API) is a cornerstone of success. The physicochemical properties of an API—such as its solubility, stability, and bioavailability—are intrinsically linked to its three-dimensional crystalline structure. For 3-(4-Hydroxypiperidin-1-yl)propanoic acid, a molecule with multiple functional groups capable of forming various intermolecular interactions, a comprehensive understanding of its crystallographic landscape is not just advantageous; it is imperative.

This guide provides a robust, scientifically-grounded framework for the synthesis, crystallization, and comparative crystallographic analysis of various salts of 3-(4-Hydroxypiperidin-1-yl)propanoic acid. We will move beyond a simple recitation of protocols to explore the causal relationships between experimental choices, the resulting crystal structures, and their impact on critical pharmaceutical properties. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for identifying and characterizing the most promising salt forms for further development.

Part 1: The Strategic Imperative of Salt Screening

The primary motivation for salt screening is to identify a solid form of the API with an optimal balance of physicochemical properties. For a zwitterionic molecule like 3-(4-Hydroxypiperidin-1-yl)propanoic acid, which contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group, salt formation can dramatically alter its properties. By introducing a counter-ion, we can disrupt the strong intermolecular interactions of the zwitterion, often leading to improved solubility and dissolution rates.

The selection of counter-ions should be guided by established lists of pharmaceutically acceptable salts. A strategic approach involves selecting a diverse range of counter-ions to probe different types of intermolecular interactions.

Table 1: A Representative Set of Counter-Ions for Salt Screening

Counter-Ion Type Examples Rationale
Inorganic Acids Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)Well-understood, often form stable, crystalline salts.
Simple Organic Acids Acetate, Fumarate, Maleate, CitrateCan offer a range of pKa values and hydrogen bonding possibilities.
Sulfonic Acids Mesylate (methanesulfonate), Besylate (benzenesulfonate)Often form highly crystalline and stable salts.
Aromatic Acids Benzoate, SalicylateCan introduce π-stacking interactions, influencing crystal packing.
Experimental Protocol: Small-Scale Salt Synthesis for Screening

This protocol outlines a general method for preparing small quantities of various salts for initial characterization.

Objective: To synthesize a variety of salts of 3-(4-Hydroxypiperidin-1-yl)propanoic acid for subsequent crystallization screening.

Materials:

  • 3-(4-Hydroxypiperidin-1-yl)propanoic acid

  • Selected counter-ion acids (e.g., HCl, H₂SO₄, methanesulfonic acid, etc.)

  • A range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Small-scale reaction vials (2-5 mL)

  • Stirring plate and stir bars

  • pH meter or pH strips

Procedure:

  • Stoichiometric Preparation: In a reaction vial, dissolve a known amount of 3-(4-Hydroxypiperidin-1-yl)propanoic acid (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., 1 mL of ethanol/water co-solvent).

  • Counter-Ion Addition: Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of the selected acid. For example, if you start with 0.29 mmol of the parent compound, add 0.29 mmol of the corresponding acid.

  • Reaction and Equilibration: Stir the mixture at room temperature for 2-4 hours. If no precipitate forms, continue stirring overnight. The goal is to allow the salt to form and potentially crystallize.

  • Isolation: If a solid precipitate forms, isolate it by filtration or centrifugation. Wash the solid with a small amount of a solvent in which the salt is expected to be poorly soluble (an "anti-solvent" like ethyl acetate) to remove any unreacted starting materials.

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

  • Characterization: The resulting solid should be characterized by methods such as Powder X-ray Diffraction (PXRD) to confirm if it is crystalline and to check for new patterns compared to the parent compound.

Part 2: The Art and Science of Crystallization

The successful growth of high-quality single crystals is the gateway to elucidating the three-dimensional atomic structure of a compound. The choice of crystallization method is critical and often empirical. The goal is to create a state of supersaturation from which the solute can slowly and orderly deposit onto a growing crystal lattice.

Diagram: General Workflow for Crystallographic Analysis

This diagram illustrates the logical flow from the parent compound to the selection of a lead salt form.

Crystallographic_Analysis_Workflow cluster_Synthesis Synthesis & Screening cluster_Crystallization Crystallization cluster_Analysis Analysis & Selection API Parent API (3-(4-Hydroxypiperidin-1-yl)propanoic acid) SaltScreen Salt Screening (Various Counter-Ions) API->SaltScreen CrystScreen Crystallization Screening (e.g., Vapor Diffusion, Slow Evaporation) SaltScreen->CrystScreen SingleCrystals Single Crystals Obtained CrystScreen->SingleCrystals SCXRD Single-Crystal X-ray Diffraction (SCXRD) SingleCrystals->SCXRD DataAnalysis Comparative Data Analysis (Packing, H-Bonding) SCXRD->DataAnalysis PhysChem Physicochemical Property Testing (Solubility, Stability) DataAnalysis->PhysChem LeadSalt Lead Salt Selection PhysChem->LeadSalt

Caption: Workflow from API to lead salt selection.

Experimental Protocol: High-Throughput Crystallization Screening

Objective: To efficiently screen a wide range of conditions to identify those that yield single crystals. Vapor diffusion is a highly effective method for this purpose.[1][2][3]

Materials:

  • Synthesized salt samples

  • 96-well crystallization plates (sitting drop or hanging drop format)

  • A diverse library of crystallization reagents (solvents, anti-solvents, additives)

  • Automated liquid handling system (recommended for high-throughput) or manual pipettes

  • Microscope for inspecting crystal growth

Procedure (Sitting Drop Vapor Diffusion): [4]

  • Prepare Stock Solutions: Dissolve each salt sample in a variety of "good" solvents (e.g., water, methanol, ethanol) to create concentrated stock solutions (e.g., 10-20 mg/mL). Filter the solutions to remove any particulate matter.[5]

  • Plate Preparation: In each well of the 96-well plate's reservoir, pipette a larger volume (e.g., 80-100 µL) of a specific crystallization reagent (which often acts as an anti-solvent or precipitant).

  • Dispense Drop: In the smaller, central post of the well (the "sitting drop" post), dispense a small volume (e.g., 1 µL) of the salt's stock solution.

  • Add Reagent to Drop: To this drop, add an equivalent volume (e.g., 1 µL) of the reservoir solution from the same well.

  • Seal and Incubate: Seal the plate to ensure vapor equilibration between the drop and the reservoir. Store the plate in a vibration-free, temperature-controlled environment.[6]

  • Monitor: Regularly inspect the drops under a microscope over several days to weeks, looking for the formation of single, well-defined crystals. Document any hits, noting the conditions that produced them.

Part 3: Unveiling the Structure: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms. This powerful analytical method provides a wealth of information that is unattainable by other means.

The experiment involves mounting a single crystal on a diffractometer and irradiating it with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern contains the information needed to solve the crystal structure.

Key Data Obtained from SCXRD:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.

  • Intermolecular Interactions: Detailed information on hydrogen bonds, ionic interactions, and other non-covalent forces that hold the crystal together.

Part 4: A Framework for Comparative Analysis

The true power of this process lies in the comparative analysis of the data obtained for different salt forms. By systematically comparing their crystallographic parameters, we can begin to predict their macroscopic properties. The goal is to build a structure-property relationship.

Below is a hypothetical table illustrating how the crystallographic and physicochemical data for different salts of 3-(4-Hydroxypiperidin-1-yl)propanoic acid would be compiled and compared.

Table 2: Hypothetical Comparative Data for Different Salt Forms

Parameter Hydrochloride Salt Mesylate Salt Fumarate Salt (2:1) Interpretation & Significance
Crystal System MonoclinicOrthorhombicTriclinicIndicates different fundamental packing symmetries.
Space Group P2₁/cP2₁2₁2₁P-1Describes the specific symmetry elements present.
Density (g/cm³) 1.351.421.38Higher density often correlates with greater thermodynamic stability.
Primary H-Bonds N⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···O(sulfonate), O-H···O(sulfonate)N⁺-H···O(carboxylate), O-H···O(carboxylate)The nature and strength of H-bonds are critical for stability and solubility.
Solvent Accessible Voids? NoNoYes (Channel)Voids can trap solvent, potentially leading to instability or solvate formation.
Aqueous Solubility (mg/mL) 5012035Mesylate shows significantly improved solubility.
Melting Point (°C) 185210160Higher melting point often suggests a more stable crystal lattice.
Hygroscopicity (at 80% RH) Low (<0.5% uptake)Moderate (2.5% uptake)High (>5% uptake)Fumarate may be problematic due to water uptake.
Interpreting the Data:
  • Hydrogen Bonding: A strong, extensive network of hydrogen bonds, as might be seen in the mesylate salt, can contribute to a higher melting point and greater thermodynamic stability.

  • Crystal Packing and Density: Efficient molecular packing, leading to a higher density, is often a hallmark of a stable crystalline form. The absence of solvent-accessible voids is generally desirable to avoid issues with desolvation or hygroscopicity.

  • Correlation to Properties: In our hypothetical example, the Mesylate Salt emerges as a strong candidate. Despite its moderate hygroscopicity, its significantly higher solubility and high melting point make it very attractive. The Hydrochloride Salt is a solid, stable option but with lower solubility. The Fumarate Salt , despite being a common choice, shows potential liabilities with its high hygroscopicity and lower melting point, possibly due to less efficient packing or the presence of voids in its crystal structure.

Diagram: Linking Crystal Structure to Physicochemical Properties

This diagram illustrates how specific features of a crystal structure can directly influence key pharmaceutical properties.

Structure_Property_Relationship cluster_Structure Crystal Structure Features cluster_Properties Physicochemical Properties Structure H-Bond Network Strength Molecular Packing Efficiency (Density) Presence of Solvent Voids Properties Melting Point / Stability Solubility / Dissolution Rate Hygroscopicity Structure:f0->Properties:f0 Stronger network -> Higher stability Structure:f1->Properties:f0 Tighter packing -> Higher stability Structure:f1->Properties:f1 Less efficient packing can sometimes -> improve solubility Structure:f2->Properties:f2 Voids -> Higher hygroscopicity

Caption: Correlation between crystal features and API properties.

Conclusion

The selection of an optimal salt form for an active pharmaceutical ingredient like 3-(4-Hydroxypiperidin-1-yl)propanoic acid is a data-driven process of immense strategic importance. It is a journey that begins with rational salt selection and synthesis, proceeds through the meticulous craft of single-crystal growth, and culminates in the precise, quantitative analysis of atomic-level structures.

By systematically generating and comparing the crystallographic data of various salts, researchers can build a profound understanding of the structure-property relationships that govern performance. This guide provides a comprehensive and logical framework for this endeavor. The integration of systematic screening, high-resolution structural analysis, and targeted physicochemical testing creates a self-validating workflow that minimizes risk and maximizes the potential for selecting a drug candidate with a truly optimized solid form.

References

  • Deringer, V. L. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1053. Available at: [Link]

  • Gagnon, K. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

  • KU Leuven. (2026). How to crystallize your sample. X-ray Core. Available at: [Link]

  • Technobis Crystallization Systems. (2022). Remove the randomness from single crystal growing. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • University of York. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Available at: [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • S. S. Chappidi et al. (2015). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. Available at: [Link]

  • Unknown Author. (n.d.). Slow Evaporation Method. Available at: [Link]

  • Unknown Author. (n.d.). Guide for crystallization. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.